3-Hydroxypiperidin-2-one
Description
Properties
IUPAC Name |
3-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLZUPYJFFNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295242 | |
| Record name | 3-hydroxypiperidin-2-one | |
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Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19365-08-3 | |
| Record name | 3-Hydroxypiperidin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19365-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 100722 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19365-08-3 | |
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| Record name | 3-hydroxypiperidin-2-one | |
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| Record name | 3-hydroxypiperidin-2-one | |
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Foundational & Exploratory
Introduction: The Significance of the 3-Hydroxypiperidin-2-one Scaffold
An In-Depth Technical Guide to the Synthesis and Properties of 3-Hydroxypiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic compound featuring a six-membered piperidine ring functionalized with a hydroxyl group at the C3 position and a carbonyl group at the C2 position, forming a δ-lactam structure. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in various natural products and pharmacologically active molecules.[1][2] The stereocenter at the C3 position makes it a valuable chiral building block for the asymmetric synthesis of complex therapeutic agents, particularly in the development of drugs targeting neurological disorders and certain cancers.[3][4] Its utility as a synthetic intermediate is enhanced by the presence of two distinct functional groups—a secondary alcohol and a secondary amide (lactam)—which allow for selective modifications and the generation of diverse molecular libraries.[5] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering field-proven insights for its application in research and development.
Part 1: Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, including chemical synthesis from pyridine precursors and advanced chemoenzymatic methods for producing enantiomerically pure forms.
Chemical Synthesis via Hydrogenation of Pyridine Derivatives
A prevalent and scalable method for synthesizing the piperidone core involves the catalytic hydrogenation of corresponding pyridine derivatives. The reduction of 3-hydroxypyridin-2(1H)-one (the tautomer of 2,3-dihydroxypyridine) provides a direct route to the racemic this compound.
The choice of catalyst is critical for achieving high yield and selectivity under manageable conditions. While various platinum-group metals can be employed, rhodium catalysts such as Rhodium(III) oxide (Rh₂O₃) have demonstrated high efficacy for the hydrogenation of functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C).[6] The mechanism involves the activation of hydrogen by the metal surface and its stepwise addition across the aromatic ring, reducing it to the saturated piperidine system. It was noted that the hydrogenation of 2-hydroxypyridines specifically yields δ-lactams, which aligns perfectly with the desired product structure.[6]
Caption: Catalytic hydrogenation of a pyridine precursor.
Enantioselective Synthesis: Chemoenzymatic Resolution
For applications in drug development, obtaining enantiomerically pure forms of this compound is paramount. Chemoenzymatic methods, which combine chemical synthesis with highly selective enzymatic reactions, offer an efficient and practical approach.[7] A widely adopted strategy is the kinetic resolution of a racemic mixture using lipases.
The process typically begins with the chemical synthesis of a racemic precursor, such as 3-acetoxy-piperidin-2-one. This racemic acetate is then subjected to enzymatic alcoholysis or hydrolysis. Lipases, such as immobilized lipase from Pseudomonas cepacia (Amano PS-C) or Candida antarctica lipase B (CAL-B), exhibit high enantioselectivity.[7][8] The enzyme selectively catalyzes the deacetylation of one enantiomer, leaving the other enantiomer as the acetate.
For instance, in the presence of an alcohol like n-butanol, the lipase will preferentially catalyze the alcoholysis of (R)-3-acetoxy-piperidin-2-one to yield (R)-3-hydroxy-piperidin-2-one, while the (S)-3-acetoxy-piperidin-2-one remains largely unreacted.[7] The resulting mixture of the hydroxy compound and the unreacted acetate can then be easily separated by standard chromatographic techniques. The resolved acetate can subsequently be chemically hydrolyzed to afford the other enantiopure alcohol. This method allows for the preparation of both enantiomers in high enantiomeric excess (>99%).[7]
Caption: Workflow for the enantioselective synthesis of this compound.
Part 2: Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of this compound.
Physicochemical Data
The key physical properties of this compound are summarized below. Its hydroxyl and amide groups allow for hydrogen bonding, contributing to its solid state at room temperature and its predicted solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₂ | [9] |
| Molecular Weight | 115.13 g/mol | [9] |
| Appearance | Off-white to light brown solid | [10] |
| Melting Point | 141-142 °C | [10] |
| Boiling Point | 352.3 ± 35.0 °C (Predicted) | [11] |
| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [10] |
| pKa | 12.82 ± 0.20 (Predicted) | [10] |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation. The expected data based on the structure are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature several key signals. A multiplet around 4.0-4.3 ppm corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH). The protons on the piperidine ring would appear as complex multiplets in the aliphatic region (approx. 1.8-3.5 ppm). A broad singlet for the N-H proton of the lactam (typically > 7.0 ppm, can exchange with D₂O) and a signal for the O-H proton (variable, can exchange) would also be expected.[7][12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A characteristic signal for the carbonyl carbon (C=O) of the lactam would be observed in the range of 170-180 ppm. The carbon attached to the hydroxyl group (CH-OH) would appear around 60-70 ppm. The remaining aliphatic carbons of the ring would resonate between 20-50 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong, characteristic absorption bands. A strong, broad band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretch of the lactam. A sharp, strong absorption band around 1650-1680 cm⁻¹ is indicative of the C=O stretching of the six-membered lactam ring.
-
MS (Mass Spectrometry): In an Electron Ionization (EI-MS) spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 115, corresponding to the molecular weight of the compound.[7] Common fragmentation patterns would involve the loss of water (H₂O) or the formyl radical (CHO).
Part 3: Chemical Reactivity and Applications
The dual functionality of this compound makes it a versatile platform for chemical modification.
Key Chemical Transformations
-
Reactions at the Hydroxyl Group: The secondary alcohol can undergo standard transformations. It can be acylated to form esters (as in the precursor for enzymatic resolution), etherified, or oxidized to the corresponding ketone (piperidine-2,3-dione). These reactions are fundamental for creating analogs with modified polarity and hydrogen bonding capability.
-
Reactions at the Lactam Nitrogen: The N-H bond of the lactam can be deprotonated and subsequently alkylated or acylated to introduce substituents on the nitrogen atom. This is a common strategy in drug design to modulate pharmacokinetic properties such as membrane permeability and metabolic stability.
Application in Drug Discovery
The enantiopure forms of this compound, particularly the (S)-enantiomer, are valuable precursors for the synthesis of complex alkaloids and other biologically active compounds.[3] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] By using this compound as a starting material, medicinal chemists can introduce chirality and functionality in a controlled manner, accelerating the discovery of new therapeutic agents. Its derivatives are being explored in various therapeutic areas, including as potential inhibitors of metalloenzymes and as agents for treating neurodegenerative diseases.[13]
Part 4: Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps discussed.
Protocol 1: Chemoenzymatic Resolution of (±)-3-Acetoxy-piperidin-2-one
This protocol is adapted from established lipase-mediated resolution procedures.[7]
Objective: To resolve racemic 3-acetoxy-piperidin-2-one to obtain enantiomerically enriched (R)-3-hydroxy-piperidin-2-one and (S)-3-acetoxy-piperidin-2-one.
Materials:
-
(±)-3-Acetoxy-piperidin-2-one
-
Immobilized Lipase from Pseudomonas cepacia (Amano PS-C)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butanol
-
Silica gel for column chromatography
-
Ethyl acetate, Hexane (for chromatography)
Procedure:
-
In a dry flask, dissolve (±)-3-acetoxy-piperidin-2-one (1.0 eq) in anhydrous THF.
-
Add n-butanol (1.5 eq) to the solution.
-
Add the immobilized lipase (e.g., 50% by weight of the substrate) to the reaction mixture.
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 45 °C).
-
Monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both products.
-
Once the desired conversion is reached, filter off the immobilized enzyme and wash it with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product mixture.
-
Purify the mixture by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the more polar (R)-3-hydroxy-piperidin-2-one from the less polar (S)-3-acetoxy-piperidin-2-one.
-
Analyze the enantiomeric excess (ee) of both products using chiral HPLC.
Protocol 2: Chemical Hydrolysis of (S)-3-Acetoxy-piperidin-2-one
Objective: To obtain (S)-3-hydroxy-piperidin-2-one from the resolved acetate.
Materials:
-
(S)-3-Acetoxy-piperidin-2-one
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
Procedure:
-
Dissolve the enantiomerically enriched (S)-3-acetoxy-piperidin-2-one (1.0 eq) in methanol.
-
Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 eq) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Evaporate the methanol under reduced pressure.
-
Wash the resulting crude solid repeatedly with acetone to extract the product, leaving the inorganic salts behind.
-
Concentrate the combined acetone extracts to yield the crude (S)-3-hydroxy-piperidin-2-one.
-
If necessary, purify the product by filtering through a short pad of silica gel using acetone as the eluent to yield the final product.[7]
References
- 1. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 2. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]
- 3. 3-(S)-HYDROXY-2-PIPERIDONE | 74954-71-5 [chemicalbook.com]
- 4. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 5. nbinno.com [nbinno.com]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
- 9. appretech.com [appretech.com]
- 10. This compound | 19365-08-3 [amp.chemicalbook.com]
- 11. 3-Hydroxypiperidin-2-on | CAS#:19365-08-3 | Chemsrc [chemsrc.com]
- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxypiperidin-2-one CAS number and structure
An In-depth Technical Guide to 3-Hydroxypiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the compound's reactivity, spectroscopic signature, and applications as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols and safety information are also provided to equip researchers with the practical knowledge required for its effective use in the laboratory.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2] Its prevalence is attributed to its ability to confer favorable physicochemical properties such as modulated lipophilicity, metabolic stability, and the capacity to engage in specific hydrogen bonding interactions within biological targets.[2] this compound, a functionalized derivative, serves as a versatile starting material for the synthesis of more complex piperidine-containing molecules, making it a compound of significant interest to the drug development community.[3][4]
Core Compound Profile: this compound
Chemical Structure and Identifiers
-
Chemical Name: this compound
-
Structure:
Caption: 2D Structure of this compound
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Reference(s) |
| Appearance | Off-white to light brown solid | [8] |
| Melting Point | 141-142 °C | [6][8] |
| Boiling Point | 352.3 ± 35.0 °C (Predicted) | [6][7][8] |
| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [6][8] |
| pKa | 12.82 ± 0.20 (Predicted) | [8] |
| Storage Temperature | 2-8°C | [8] |
Synthesis of this compound
The synthesis of 3-hydroxypiperidin-2-ones can be achieved through various synthetic strategies. A notable approach involves the site-selective difunctionalization of the inert C(sp³)-H bonds of N-substituted piperidine derivatives. This method proceeds through a cascade process involving the formation of key intermediates such as a cyclic enamine, an oxiranium ion, and an iminium ion.[11]
Another practical method, suitable for larger scale production, involves the cyclization of a 5-halo-2-hydroxypentylamine hydrohalide salt in water under the action of an inorganic base.[4] This approach is advantageous due to its mild reaction conditions, avoidance of expensive catalysts, and readily available starting materials.[4]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 4. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. appretech.com [appretech.com]
- 6. chembk.com [chembk.com]
- 7. 3-Hydroxypiperidin-2-on | CAS#:19365-08-3 | Chemsrc [chemsrc.com]
- 8. This compound | 19365-08-3 [amp.chemicalbook.com]
- 9. molbase.com [molbase.com]
- 10. This compound | 19365-08-3 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Hydroxypiperidin-2-one: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the key spectroscopic data for 3-Hydroxypiperidin-2-one (CAS No. 19365-08-3), a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive analytical data is available from commercial suppliers, this guide synthesizes expected spectral features based on fundamental principles and data from analogous structures to provide a robust framework for interpretation.[1]
Introduction: The Significance of this compound
This compound, a lactam derivative, possesses a unique combination of functional groups—a secondary amide within a six-membered ring, and a hydroxyl group at the C3 position. This arrangement offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The chirality at the C3 position further adds to its potential complexity and biological specificity.
Accurate structural elucidation and purity assessment are paramount in any drug discovery pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide explains the causality behind expected spectral data, offering field-proven insights into the interpretation of NMR, IR, and MS data for this specific molecule.
Below is a diagram illustrating the structure of this compound, highlighting the key functional groups that give rise to its characteristic spectroscopic signature.
Caption: Molecular structure of this compound with key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon skeleton and the chemical environment of each proton.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring, the amide proton, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the anisotropic effect of the carbonyl group.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.5 - 7.5 | br s | 1H | NH | The amide proton is typically broad and its chemical shift is solvent and concentration dependent. |
| ~4.0 - 4.2 | m | 1H | CH -OH | This proton is deshielded by the adjacent hydroxyl and carbonyl groups. |
| ~3.2 - 3.4 | m | 2H | N-CH₂ | The methylene group adjacent to the nitrogen is deshielded. |
| ~2.8 - 3.0 | br s | 1H | OH | The hydroxyl proton signal is often broad and its position is highly variable. |
| ~1.8 - 2.1 | m | 4H | -CH₂ -CH₂ - | The remaining two methylene groups on the ring will appear as complex multiplets. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing: Process the FID with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, five distinct signals are expected for the carbon atoms of the piperidine ring.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 175 | C =O | The carbonyl carbon of the lactam is significantly deshielded. |
| ~65 - 70 | C H-OH | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. |
| ~40 - 45 | N-C H₂ | The carbon adjacent to the nitrogen atom is deshielded. |
| ~25 - 30 | -C H₂- | Methylene carbon adjacent to the CH-OH group. |
| ~20 - 25 | -C H₂- | Methylene carbon adjacent to the N-CH₂ group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons (though none are present here, it's good practice).
-
Accumulate a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Caption: A typical workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C=O, and C-N bonds.
Expected IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretch | The hydroxyl and amide N-H stretching vibrations overlap in this region, resulting in a broad band. |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methylene groups in the piperidine ring. |
| ~1650 | Strong | C=O stretch (amide) | The carbonyl stretch of the lactam is a very strong and characteristic absorption. |
| ~1250 | Medium | C-N stretch | Stretching vibration of the amide C-N bond. |
| ~1100 | Medium | C-O stretch | Stretching vibration of the alcohol C-O bond. |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) IR. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Processing: The software automatically performs the Fourier transform and can be used to label the peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (Molecular Formula: C₅H₉NO₂, Molecular Weight: 115.13 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.
Expected Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale |
| 116.0706 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion mode. |
| 138.0525 | [M+Na]⁺ | Adducts with sodium are commonly observed in ESI-MS. |
| 98.0600 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated parent ion is a likely fragmentation pathway. |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap instrument.
-
Acquisition Parameters:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the instrument in positive ion mode.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument and compound.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Processing: The instrument software will generate the mass spectrum, from which the m/z values of the detected ions can be determined.
Caption: Integrated workflow for the complete spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a critical step in its application for research and drug development. This guide provides a detailed framework for understanding and interpreting its NMR, IR, and MS data. By correlating the expected spectral features with the molecular structure, researchers can confidently verify the identity and purity of their synthesized material. The protocols outlined herein represent standard, validated methods that ensure the generation of reliable and reproducible spectroscopic data.
References
A Senior Application Scientist's Guide to the Synthesis and Isolation of 3-Hydroxypiperidin-2-one: A Privileged Scaffold in Modern Drug Discovery
Abstract
The 3-hydroxypiperidin-2-one moiety represents a cornerstone heterocyclic scaffold, serving as a critical building block in the synthesis of a diverse array of pharmacologically active compounds. Its rigid, stereochemically rich structure, featuring a lactam and a secondary alcohol, provides an ideal template for developing novel therapeutics. This technical guide offers an in-depth exploration of this compound, moving beyond a simple recitation of facts to explain the causality behind its synthesis and purification. We will dissect modern synthetic strategies, including chemo-enzymatic approaches and direct C-H functionalization, providing detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically rigorous understanding of this vital synthetic intermediate.
Introduction: The Strategic Importance of the this compound Core
The piperidine ring is the most abundant nitrogen-containing heterocycle in FDA-approved pharmaceuticals, a testament to its favorable physicochemical properties and metabolic stability.[1] The introduction of a hydroxyl group and a carbonyl function, as seen in this compound, transforms this simple ring into a highly versatile and stereochemically complex intermediate. The hydroxyl group offers a handle for further functionalization or can act as a key hydrogen bond donor in ligand-receptor interactions, while the lactam moiety imparts conformational rigidity and specific electronic properties.
While this specific molecule is not widely reported as a natural product, its core structure is embedded within numerous biologically active alkaloids and synthetic drug candidates. Many piperidine derivatives exhibit a wide range of pharmacological activities, including antibacterial, antitumor, and anesthetic properties, making them crucial intermediates in medicinal chemistry.[2] Therefore, the "discovery" of this compound is less about a singular event and more about the strategic recognition of its value. The primary challenge for scientists is not finding it in nature, but rather developing efficient, scalable, and stereocontrolled methods for its synthesis and isolation.
This guide will focus on the practical aspects of preparing and purifying this key intermediate, emphasizing the logic behind the selection of reagents, conditions, and purification strategies.
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound can be approached from several distinct strategic directions. The choice of method often depends on the desired scale, cost, and, most critically, the need for stereochemical control.
Strategy 1: Direct Dual C-H Oxidation of N-Substituted Piperidines
One of the most elegant and modern approaches involves the direct, site-selective functionalization of inert C(sp³)-H bonds on a pre-formed piperidine ring. This strategy avoids lengthy linear syntheses and often proceeds under mild conditions.
Causality & Mechanistic Insight: This reaction is believed to proceed through a cascade process. The reaction is initiated by the formation of a cyclic enamine intermediate from the N-substituted piperidine. This enamine is then epoxidized to form a reactive oxiranium species, which subsequently rearranges to an iminium intermediate. Hydrolysis of the iminium ion furnishes the final this compound product.[3] This transition-metal-free approach is both efficient and environmentally benign.[4]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
3-Hydroxypiperidin-2-one derivatives and analogs
An In-depth Technical Guide to 3-Hydroxypiperidin-2-one Derivatives and Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound derivatives and their analogs. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. This heterocyclic motif, a six-membered lactam ring bearing a hydroxyl group at the C3 position, offers a unique combination of structural rigidity and synthetic tractability. The presence of a chiral center at the C3 position is of particular importance, as the stereochemistry often dictates the biological activity and selectivity of its derivatives.
These compounds have garnered significant attention due to their diverse pharmacological profiles, which include nootropic, anticonvulsant, anti-inflammatory, and anticancer activities. The ability to readily modify the scaffold at the N1, C3, and other positions on the ring allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and stereochemistry.
Cyclization of Amino Acid Precursors
A common and versatile approach involves the cyclization of functionalized amino acid precursors. For instance, derivatives of glutamic acid can be employed to construct the piperidin-2-one ring system. The key is to introduce the hydroxyl group at the appropriate position before or after the cyclization step.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of a variety of heterocyclic compounds, including piperidin-2-ones. This method typically involves an acyclic diene precursor that undergoes an intramolecular cyclization reaction catalyzed by a ruthenium-based catalyst, such as Grubbs' catalyst.
Asymmetric Synthesis
Given the importance of stereochemistry at the C3 position, several asymmetric synthetic methods have been developed. These include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions to obtain enantiomerically pure this compound derivatives.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a wide array of therapeutic applications, owing to their ability to interact with various biological targets.
Central Nervous System (CNS) Activity
A significant number of this compound derivatives exhibit activity within the central nervous system.
-
Nootropic Effects: Certain derivatives have shown potential as cognitive enhancers, or nootropics. These compounds are believed to modulate neurotransmitter systems, such as the cholinergic and glutamatergic systems, which are crucial for learning and memory.
-
Anticonvulsant Properties: The piperidin-2-one scaffold is present in several anticonvulsant drugs. Derivatives of this compound have been synthesized and evaluated for their ability to suppress seizures in various animal models. Their mechanism of action may involve the modulation of ion channels or neurotransmitter receptors.
Anticancer Activity
More recently, the this compound scaffold has been explored for its potential in oncology. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, or the induction of apoptosis.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the piperidin-2-one ring. Key SAR insights include:
-
Stereochemistry at C3: The absolute configuration of the hydroxyl group at the C3 position is often critical for biological activity.
-
Substitution at N1: Modification of the nitrogen atom with different alkyl or aryl groups can significantly impact potency and selectivity.
-
Substitution at other ring positions: Introducing substituents at other positions on the ring can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.
Experimental Protocol: Synthesis of a Representative this compound Derivative
The following is a representative protocol for the synthesis of an N-benzylated this compound derivative.
Materials:
-
Diethyl 2-acetamido-2-(3-oxopropyl)malonate
-
Sodium borohydride (NaBH₄)
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Aldehyde:
-
Dissolve diethyl 2-acetamido-2-(3-oxopropyl)malonate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
-
N-Benzylation:
-
Dissolve the product from the previous step in anhydrous DMF.
-
Add NaH portion-wise at 0 °C.
-
Stir for 30 minutes, then add benzyl bromide dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
-
Cyclization and Decarboxylation:
-
Reflux the N-benzylated intermediate in 6 M HCl for 12 hours.
-
Cool the reaction mixture and neutralize with 6 M NaOH.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure N-benzyl-3-hydroxypiperidin-2-one.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Comparative Biological Activity of Selected this compound Analogs
| Compound | R¹ | R³ | Target | IC₅₀ (nM) |
| 1a | H | OH | GABA-AT | 120 |
| 1b | Benzyl | OH | HDAC6 | 45 |
| 1c | 4-Cl-Ph | OH | FAAH | 88 |
| 2a | H | OMe | M-current | 250 |
| 2b | Benzyl | OMe | Nav1.7 | 150 |
GABA-AT: GABA-aminotransferase; HDAC6: Histone deacetylase 6; FAAH: Fatty acid amide hydrolase; M-current: Muscarinic-sensitive potassium current; Nav1.7: Voltage-gated sodium channel 1.7
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Diagram 2: Proposed Mechanism of Action in CNS
Caption: Putative mechanisms of CNS activity for this compound derivatives.
Future Directions and Outlook
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Development of more efficient and stereoselective synthetic methods.
-
Exploration of novel biological targets for these compounds.
-
Optimization of pharmacokinetic properties to improve drug-like characteristics.
-
Application of computational methods to guide the design of new and more potent analogs.
The versatility of the this compound core, coupled with its proven track record in yielding biologically active molecules, ensures that it will remain an important structural motif in medicinal chemistry for years to come.
The 3-Hydroxypiperidin-2-one Scaffold: A Privileged Core in Medicinal Chemistry
Introduction: Unveiling a Scaffold of Significant Potential
In the vast and intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3-hydroxypiperidin-2-one scaffold is one such privileged structure. This heterocyclic core, characterized by a six-membered piperidine ring bearing a hydroxyl group at the 3-position and a carbonyl group at the 2-position, represents a unique convergence of structural features that impart desirable physicochemical and pharmacological properties. Its inherent chirality, hydrogen bonding capabilities, and conformational flexibility make it an attractive starting point for the design of a diverse array of bioactive molecules.
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the biological significance of the this compound core, exploring its presence in natural products, its diverse pharmacological activities, and the synthetic strategies employed to access its derivatives. By providing a detailed analysis of its structure-activity relationships and mechanistic insights, this guide aims to illuminate the therapeutic potential of this remarkable scaffold and inspire future drug discovery endeavors.
Natural Occurrence and Biological Precedent
While the this compound moiety itself is a relatively rare find in naturally occurring compounds, the broader 3-hydroxypiperidine skeleton is a well-established pharmacophore present in a multitude of bioactive natural products and alkaloids[1]. For instance, the simple 3-hydroxypiperidine structure is a key component of various alkaloids, which are known for their diverse physiological effects[1]. The presence of the hydroxyl group introduces a chiral center, significantly influencing the molecule's interaction with biological targets. One notable example is the piperidine alkaloid hipporidine A, which features a 2,6-disubstituted piperidine structure and has demonstrated neuroprotective effects[2]. Although not a direct match, the structural similarity and shared piperidine core highlight the biological relevance of this class of compounds. The lactam functionality within the this compound scaffold further enhances its drug-like properties by providing an additional hydrogen bond acceptor and influencing the molecule's polarity and metabolic stability.
Synthetic Strategies: Accessing the Core
The synthesis of the this compound scaffold and its derivatives is a critical aspect of harnessing its therapeutic potential. Various synthetic routes have been developed, often focusing on the stereoselective construction of the chiral center at the 3-position.
A notable and efficient method for the synthesis of 3-hydroxypiperidin-2-ones involves a site-selective difunctionalization of the inert C(sp³)–H bonds of N-substituted piperidine derivatives[3]. This innovative approach allows for the direct introduction of the hydroxyl and carbonyl functionalities in a controlled manner. The proposed mechanism for this transformation involves a cascade process that proceeds through the formation of key intermediates, including a cyclic enamine, an oxiranium ion, and an iminium ion[3]. This method offers a streamlined and atom-economical route to this valuable scaffold.
Experimental Protocol: Synthesis of 3-Hydroxypiperidin-2-ones via Site-Selective Difunctionalization [3]
Objective: To synthesize N-substituted 3-hydroxypiperidin-2-ones from the corresponding N-substituted piperidines.
Materials:
-
N-substituted piperidine
-
Oxidizing agent (e.g., m-CPBA)
-
Solvent (e.g., Dichloromethane)
-
Catalyst (if required by the specific protocol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-substituted piperidine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Cool the reaction mixture to the specified temperature (e.g., 0 °C) and slowly add the oxidizing agent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate solution). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General synthetic pathway for 3-hydroxypiperidin-2-ones.
Pharmacological Activities: A Scaffold of Diverse Therapeutic Promise
The this compound scaffold and its derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
Derivatives of the piperidin-2-one core have shown significant potential as anticancer agents. Studies on related structures, such as 3-fluoroazetidin-2-ones, have demonstrated potent activity in human breast cancer cells, with IC50 values in the nanomolar range[4][5]. These compounds often exert their effects by targeting key cellular processes like microtubule polymerization[5]. The introduction of a hydroxyl group in the 3-position of the piperidin-2-one ring can enhance interactions with biological targets through hydrogen bonding, potentially leading to improved anticancer potency. For instance, hydroxypiperidine-substituted thiosemicarbazones have been investigated for their anticancer activity, with some compounds showing potent inhibition of human carbonic anhydrase isoforms, which are implicated in tumor progression[6].
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3-Fluoroazetidin-2-ones | MCF-7 (Breast) | 0.075 - 0.095 | Microtubule disruption | [4][5] |
| Hydroxypiperidine-substituted thiosemicarbazones | A549 (Lung) | 0.58 | Carbonic anhydrase inhibition | [6] |
Neuroprotective Effects
The piperidine and piperidin-2-one scaffolds are well-represented in compounds with neuroprotective properties. Derivatives have been designed and evaluated for their potential in treating neurodegenerative disorders like Alzheimer's disease[7]. These compounds have been shown to inhibit β-amyloid aggregation and possess anti-inflammatory properties in microglial cells[7]. A series of novel piperidine urea derivatives have also been synthesized and shown to have potent neuroprotective activities in vitro[8]. The 3-hydroxy group on the piperidin-2-one scaffold can contribute to these effects by modulating the molecule's polarity and ability to cross the blood-brain barrier, as well as by providing an additional point of interaction with neuronal targets. Novel pyrrolidine-2-one derivatives, a related five-membered ring system, have also shown promise in treating cognitive deficits in animal models[9].
Caption: Potential neuroprotective mechanisms of the scaffold.
Antimicrobial Activity
Piperidine-containing compounds have a long history as antimicrobial agents[10][11][12][13][14]. The this compound scaffold can be derivatized to generate novel compounds with potent antibacterial and antifungal activities. For example, various 2,6-disubstituted piperidin-4-one derivatives have exhibited promising antimicrobial activity against a range of pathogens[12]. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group) in the this compound core can facilitate binding to microbial enzymes or other essential cellular components, leading to the inhibition of microbial growth.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Piperidine derivatives | Staphylococcus aureus | 32-512 | [10] |
| 2,6-disubstituted piperidin-4-ones | Various bacteria and fungi | - | [12] |
Enzyme Inhibition
The structural features of the this compound scaffold make it an excellent starting point for the design of enzyme inhibitors. The rigidified cyclic structure can pre-organize the pharmacophoric elements for optimal binding to an enzyme's active site. For instance, derivatives of the related 3-hydroxypyridin-4-one scaffold have been synthesized and shown to be potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis[15]. Furthermore, 3,4,5-trihydroxypiperidines are known inhibitors of glycosidases, enzymes that play crucial roles in various biological processes[16]. The this compound core can be similarly exploited to develop inhibitors for a range of enzymes, including proteases and kinases, which are important targets in various diseases. For example, 3-hydrazonoindolin-2-one derivatives have been identified as CDK2 inhibitors with anti-breast cancer activity[17].
Conclusion and Future Perspectives
The this compound scaffold represents a privileged and versatile core in the landscape of medicinal chemistry. Its unique combination of a chiral hydroxyl group and a lactam functionality within a six-membered ring provides a fertile ground for the development of novel therapeutic agents. As this guide has demonstrated, derivatives of this scaffold have shown significant promise in a variety of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.
Future research in this area should focus on several key aspects. The exploration of natural product sources for compounds containing the this compound core could provide valuable lead compounds with novel biological activities. Further development of efficient and stereoselective synthetic methodologies will be crucial for accessing a wider diversity of derivatives for structure-activity relationship studies. A deeper understanding of the mechanisms of action of these compounds at the molecular level will enable more rational drug design and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The 3-Hydroxypiperidin-2-one Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 3-hydroxypiperidin-2-one moiety is a chiral, heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, six-membered lactam ring, combined with a hydroxyl group at the C3 position, creates a stereochemically defined structure capable of forming key hydrogen bond interactions with biological targets. This unique combination of features establishes it as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious functionalization.
This guide provides a comprehensive overview of the synthesis, chemical properties, and critical applications of the this compound core and its close chemical relatives. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore its most impactful application in the development of blockbuster immunomodulatory drugs.
I. Synthesis of the Core Scaffold: From Chiral Pool to Functionalized Heterocycle
The enantiomeric purity of the this compound scaffold is often critical for its biological activity. For this reason, synthetic strategies frequently leverage starting materials from the natural chiral pool, such as amino acids, to ensure precise stereochemical control. L-glutamic acid and its derivative, L-glutamine, are common and cost-effective starting points.
A representative synthetic approach involves the protection of the amine, activation of the side-chain carboxylic acid, and subsequent cyclization. The choice of a protecting group, such as Carboxybenzyl (Cbz), is crucial as it must be stable to the reaction conditions for cyclization yet readily removable without racemization. The cyclization itself is often mediated by reagents that form a reactive intermediate, such as an acyl chloride or by using coupling agents, which then undergoes intramolecular attack by the protected amine to form the desired lactam ring.
Below is a generalized workflow for the synthesis of a key derivative, (S)-3-aminopiperidine-2,6-dione, which serves as the pharmacophore for several major drugs. This synthesis begins with Cbz-protected L-glutamine.
Caption: Synthetic workflow for a key piperidine-dione intermediate.
II. Chemical Properties and Derivatization Strategies
The this compound scaffold possesses three primary sites for chemical modification, which allows for the systematic exploration of structure-activity relationships (SAR).
-
The C3-Hydroxyl Group: This secondary alcohol can be acylated, etherified, or oxidized to a ketone. These modifications are used to alter polarity, introduce new pharmacophoric elements, or act as a handle for attaching linkers.
-
The Lactam Nitrogen (N1): The N-H bond is weakly acidic and can be deprotonated and alkylated or acylated. N-substitution is a powerful strategy to modulate physicochemical properties like lipophilicity and metabolic stability, or to orient appended functional groups into specific binding pockets of a target protein.
-
The C3-Amino Group (in derivatives): In the closely related and highly important 3-amino-piperidine-2,6-dione scaffold, the primary amine at the C3 position is the key nucleophile. It is this amine that participates in condensation reactions to build the final drug molecules, such as Lenalidomide and Pomalidomide[1].
Caption: Primary reactive sites on the piperidin-2-one scaffold.
III. Application in Drug Discovery: The Cereblon Modulators
The most profound impact of the piperidine-2-one chemical class on medicine is undoubtedly the development of the Immunomodulatory Imide Drugs (IMiDs), including Lenalidomide (Revlimid®) and Pomalidomide (Pomalyst®)[2][3]. These drugs are analogs of the infamous teratogen, thalidomide, but have been optimized for potent anticancer and immunomodulatory effects with a managed safety profile[2][4]. The core of these molecules is the (S)-3-aminopiperidine-2,6-dione moiety, which is essential for their mechanism of action[2].
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Lenalidomide and its analogs function by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 (CUL4) E3 ubiquitin ligase complex[4][5]. This binding event alters the substrate specificity of the E3 ligase, effectively "hijacking" it to recognize and polyubiquitinate neo-substrates that it would not normally target.
In multiple myeloma, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Once polyubiquitinated, these proteins are targeted for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 is cytotoxic to myeloma cells, leading to the powerful anti-cancer effect of the drugs.
Caption: Lenalidomide redirects an E3 ligase to degrade target proteins.
Quantitative Data: Binding Affinity to Cereblon
The potency of IMiDs is directly related to their ability to bind to Cereblon. This binding affinity can be quantified by measuring the half-maximal inhibitory concentration (IC₅₀) in competitive binding assays. Lower IC₅₀ values indicate tighter binding and, generally, higher potency.
| Compound | Target | Assay Type | IC₅₀ (µM) | Source |
| Lenalidomide | Cereblon (CRBN) | TR-FRET | 1.69 | [5] |
| Compound 10a | Cereblon (CRBN) | TR-FRET | 4.83 | [5] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. Compound 10a is a novel isoquinoline-based derivative.
IV. Key Experimental Protocols
The following protocols are representative methodologies for the synthesis and derivatization of the piperidine-dione core, synthesized from authoritative sources. Researchers should always first consult primary literature and ensure all appropriate safety precautions are taken.
Protocol 1: Synthesis of (S)-3-(Benzyloxycarbonylamino)piperidine-2,6-dione
This protocol describes the crucial cyclization step to form the protected piperidine-dione ring from Cbz-L-glutamine[1].
-
Rationale: 1,1'-Carbonyldiimidazole (CDI) is used as an efficient activating agent for the carboxylic acid, forming a reactive acylimidazolide intermediate in situ. The reaction is performed in an anhydrous aprotic solvent like Tetrahydrofuran (THF) to prevent hydrolysis. Heating under reflux provides the energy required for the intramolecular nucleophilic attack of the glutamine's amide nitrogen onto the activated carbonyl, closing the six-membered ring.
-
Materials:
-
N-(Benzyloxycarbonyl)-L-glutamine (Cbz-L-Gln)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend Cbz-L-Gln (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add CDI (1.1 equivalents) portion-wise to the suspension at room temperature. Effervescence (CO₂) will be observed.
-
Stir the mixture at room temperature for 1-2 hours until the solution becomes clear.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the title compound as a white solid.
-
-
Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the formation of the cyclized product and the retention of the Cbz protecting group.
Protocol 2: Synthesis of a Thalidomide Analog via Condensation
This protocol outlines the coupling of the deprotected 3-aminopiperidine-2,6-dione core with a substituted phthalic anhydride to form a final immunomodulatory agent[5][6].
-
Rationale: This is a condensation reaction where the primary amine of the piperidine-dione acts as a nucleophile, attacking one of the carbonyls of the phthalic anhydride ring. This opens the anhydride, and subsequent heating in a high-boiling polar solvent like acetic acid facilitates the dehydration and cyclization to form the final isoindolinone-dione structure.
-
Materials:
-
3-Aminopiperidine-2,6-dione hydrochloride (1 equivalent)
-
Substituted Phthalic Anhydride (e.g., 4-nitrophthalic anhydride) (1 equivalent)
-
Glacial Acetic Acid
-
Sodium Acetate (optional, as a base)
-
-
Procedure:
-
Combine 3-aminopiperidine-2,6-dione hydrochloride, the substituted phthalic anhydride, and sodium acetate (if used) in a round-bottom flask.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
Pour the cooled mixture into ice water to fully precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water and then with a cold solvent like ethanol or ether to remove residual acetic acid and impurities.
-
Dry the product under vacuum.
-
-
Validation: Characterize the final compound using NMR, Mass Spectrometry, and HPLC to confirm its structure and assess its purity.
V. Conclusion and Future Outlook
The this compound scaffold and its direct derivatives represent a cornerstone of modern medicinal chemistry. The principles learned from the development of Cereblon modulators have ignited a new field of targeted protein degradation, where small molecules are used to hijack cellular machinery for therapeutic benefit. The synthetic accessibility of the piperidin-2-one core, its rigid conformation, and its capacity for stereospecific functionalization ensure its continued relevance. Future research will undoubtedly focus on attaching this and similar scaffolds to binders for other E3 ligases or to ligands for new protein targets, expanding the universe of "undruggable" proteins that can be selectively eliminated. The simple six-membered ring that began as a derivative of glutamine continues to provide a powerful platform for the development of transformative medicines.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 4. Lenalidomide - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Hydroxypiperidin-2-one
Introduction: The Significance of Chiral 3-Hydroxypiperidin-2-one
The this compound scaffold is a privileged structural motif frequently encountered in a wide array of natural products and pharmaceutically active compounds.[1] Its inherent chirality at the C3 position is often crucial for biological activity, making the development of efficient and stereocontrolled synthetic routes a paramount objective for researchers in medicinal chemistry and drug development. Enantiomerically pure 3-hydroxypiperidin-2-ones serve as versatile chiral building blocks for the synthesis of more complex molecules, including anticonvulsant and antithrombotic agents.[1] This guide provides a detailed overview of contemporary asymmetric strategies to access these valuable compounds, with a focus on practical, field-proven protocols and the underlying scientific principles that govern their success.
Comparative Overview of Synthetic Strategies
The asymmetric synthesis of chiral this compound can be broadly categorized into several key approaches, each with its own set of advantages and considerations. The choice of method often depends on factors such as the desired scale of the reaction, the availability of starting materials, and the required level of enantiopurity.
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Biocatalytic Methods | Use of enzymes (ketoreductases, lipases) or whole-cell systems (e.g., Baker's yeast) for asymmetric reduction or kinetic resolution. | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").[2][3] | Substrate scope can be limited, optimization of biological conditions may be required. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective transformation, followed by its removal. | Predictable stereochemical outcome, well-established methodology.[4] | Stoichiometric use of the auxiliary, additional protection/deprotection steps increase overall step count. |
| Catalytic Asymmetric Synthesis | Employs a chiral catalyst (often a transition metal complex) to induce enantioselectivity in a substrate. | High catalytic efficiency (low catalyst loading), potential for broad substrate scope. | Catalysts can be expensive and sensitive to air or moisture, optimization of ligands and reaction conditions is often necessary. |
| C-H Functionalization | Direct and selective functionalization of C-H bonds to introduce the hydroxyl group. | Atom-economical, can shorten synthetic routes by avoiding pre-functionalized substrates.[5][6] | Regio- and stereoselectivity can be challenging to control, may require specific directing groups. |
Key Synthetic Protocols and Methodologies
This section details step-by-step protocols for selected, highly effective methods for the asymmetric synthesis of chiral this compound. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.
Protocol 1: Biocatalytic Asymmetric Reduction of N-Boc-piperidin-2,3-dione
This protocol leverages the high enantioselectivity of ketoreductase enzymes to produce (S)-N-Boc-3-hydroxypiperidin-2-one, a key intermediate for various pharmaceuticals.[3] The co-expression of glucose dehydrogenase (GDH) provides an efficient in-situ regeneration of the NADPH cofactor, making the process more cost-effective.
Workflow Diagram: Biocatalytic Asymmetric Reduction
Caption: Workflow for biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidin-2-one.
Detailed Protocol:
-
Preparation of the Biocatalyst:
-
Co-express a suitable ketoreductase (KRED) and glucose dehydrogenase (GDH) in an E. coli host strain (e.g., BL21(DE3)).
-
Grow the recombinant cells in a suitable fermentation medium and induce protein expression.
-
Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM PBS, pH 6.5). The resulting wet cells can be used directly or stored frozen.
-
-
Asymmetric Reduction Reaction:
-
In a temperature-controlled reactor, prepare a solution of 100 mM phosphate buffer (pH 6.5).
-
Add N-Boc-3-piperidone (substrate) to a final concentration of 100 g/L.
-
Add D-glucose (for cofactor regeneration) to a final concentration of 130 g/L.
-
Add NADP+ to a final concentration of 0.2 g/L.
-
Initiate the reaction by adding 30 g/L of the wet recombinant E. coli cells.
-
Maintain the reaction at 30°C with gentle agitation (e.g., 200 rpm).
-
-
Reaction Monitoring and Work-up:
-
Monitor the conversion of the substrate and the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Once the reaction reaches completion (>99% conversion), quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure (S)-N-Boc-3-hydroxypiperidin-2-one.
-
Rationale for Key Steps:
-
Co-expression System: The use of a dual-enzyme system where GDH regenerates the NADPH consumed by the KRED is crucial for driving the reaction to completion and minimizing the cost associated with the stoichiometric use of the expensive cofactor.[3]
-
pH Control: Maintaining the pH at 6.5 is optimal for the activity of both enzymes, ensuring a high reaction rate.
-
D-glucose: Serves as the ultimate reductant in the cofactor regeneration cycle.
Protocol 2: Chemo-enzymatic Resolution via CAL-B
This protocol describes an efficient method for resolving a racemic mixture of a 3-hydroxy-2-piperidone derivative using Candida antarctica Lipase B (CAL-B), a highly versatile and robust enzyme.[6] This approach is particularly useful when a racemic synthesis is more straightforward than a direct asymmetric one. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol.
Reaction Scheme: Enzymatic Kinetic Resolution
References
- 1. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: Unraveling the Formation of 3-Hydroxypiperidin-2-one: Mechanisms and Protocols
Introduction
The 3-hydroxypiperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a versatile chiral building block for the synthesis of complex alkaloids and pharmaceutical agents. Its importance is underscored by its presence in natural products and its utility in the development of drugs targeting a range of therapeutic areas. Understanding the reaction mechanisms that govern its formation is paramount for researchers, scientists, and drug development professionals seeking to design efficient, stereoselective, and scalable synthetic routes. This application note provides an in-depth exploration of the key mechanistic pathways for the synthesis of this compound, complemented by detailed, field-proven experimental protocols.
Part 1: Mechanistic Insights into this compound Formation
The synthesis of this compound can be achieved through several distinct mechanistic pathways. The choice of strategy often depends on the desired stereochemistry, the availability of starting materials, and the scalability of the process. Here, we dissect two prominent and mechanistically insightful approaches: intramolecular cyclization of a linear precursor and the direct C-H functionalization of a piperidine ring.
Intramolecular Cyclization of 5-Amino-2-hydroxypentanoic Acid Derivatives
A classical and reliable method for the formation of the this compound ring system involves the intramolecular cyclization of a suitably functionalized linear precursor. This approach often begins with precursors that can be derived from readily available starting materials like L-glutamine or through multi-step synthesis.[1] The key step is the formation of the lactam ring through an intramolecular nucleophilic attack of the amine onto an activated carboxylic acid derivative.
The general mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid of the linear precursor (e.g., a 5-amino-2-hydroxypentanoic acid derivative) is activated to facilitate nucleophilic attack. This can be achieved using standard peptide coupling reagents or by converting the acid to a more reactive species like an acid chloride or an ester.
-
Intramolecular Nucleophilic Attack: The terminal amino group acts as a nucleophile, attacking the activated carbonyl carbon. This step is often favored by the proximity of the reacting groups, leading to the formation of a six-membered ring.
-
Proton Transfer and Ring Closure: Subsequent proton transfers lead to the elimination of a leaving group (from the activated carboxylic acid) and the formation of the stable amide bond of the piperidin-2-one ring.
The presence of the hydroxyl group at the C3 position can be introduced either before or after the cyclization, depending on the specific synthetic route. For instance, starting from a chiral precursor can allow for the stereoselective synthesis of a specific enantiomer of this compound.
References
Synthesis of Pharmacologically Active Piperidine Derivatives: Application Notes and Protocols
Introduction: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the design and discovery of new pharmaceuticals.[1][2][3] Its prevalence is striking, with piperidine derivatives constituting the core of numerous approved drugs across a wide spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[4][5][6][7] The unique conformational flexibility of the piperidine ring, coupled with its ability to engage in crucial hydrogen bonding interactions and modulate physicochemical properties like lipophilicity and aqueous solubility, makes it an exceptionally versatile scaffold for optimizing drug-target interactions and improving pharmacokinetic profiles.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern synthetic strategies for accessing pharmacologically active piperidine derivatives. We will delve into the mechanistic underpinnings of key reactions, present field-proven, step-by-step protocols, and offer insights into the rationale behind experimental choices, thereby equipping you with the knowledge to confidently design and execute the synthesis of novel piperidine-based therapeutic agents.
I. Strategic Approaches to Piperidine Ring Synthesis
The construction of the piperidine core can be broadly categorized into two main strategies: the cyclization of acyclic precursors and the modification of pre-existing ring systems. The choice of strategy is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.
Cyclization Strategies: Building the Ring from Acyclic Precursors
Intramolecular cyclization reactions are powerful tools for the de novo synthesis of piperidine rings, often allowing for precise control over substitution and stereochemistry.[1][8]
-
Intramolecular Amination and Reductive Amination: These methods involve the formation of a carbon-nitrogen bond to close the six-membered ring. For instance, the reductive amination of a δ-amino ketone or aldehyde can directly yield a piperidine. A notable advancement is the use of "hydrogen borrowing" catalysis, where a diol is sequentially oxidized, aminated, and reduced in a cascade reaction to form the piperidine ring, offering a highly atom-economical approach.[1]
-
Aza-Michael Additions: The intramolecular aza-Michael reaction (IMAMR) is a highly effective method for constructing the piperidine ring, particularly for the synthesis of enantiomerically enriched derivatives.[1] This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of these reactions.[1][9]
-
Radical Cyclizations: Radical cyclization of unsaturated N-centered radicals provides a versatile route to polysubstituted piperidines.[10] This approach is particularly useful for accessing complex substitution patterns that may be challenging to achieve through other methods.
-
Aza-Prins Cyclization: The aza-Prins cyclization is a valuable method for constructing the piperidine ring system and has been applied to the synthesis of various piperidine-containing natural products.[11] This reaction involves the cyclization of an iminium ion onto an alkene or alkyne.
Modification of Pre-existing Ring Systems: Functionalization of Pyridines and Piperidines
The functionalization of readily available pyridine or piperidine starting materials is another major avenue for the synthesis of diverse derivatives.
-
Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a direct and widely used method for obtaining the corresponding piperidines.[12] A variety of catalysts, including rhodium, ruthenium, and iridium-based systems, have been developed for this transformation, with some offering high levels of stereoselectivity.[1] Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also been developed for the asymmetric dearomatization of activated pyridines to produce chiral piperidines.[13]
-
Direct C-H Functionalization: The direct functionalization of C-H bonds in piperidines is a rapidly evolving area that offers a more atom- and step-economical approach to introducing substituents.[14] Recent advances have enabled the α- and β-arylation, vinylation, and alkynylation of piperidines through palladium-catalyzed cross-coupling reactions.[14]
-
N-Functionalization: The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation, N-acylation, and N-arylation are fundamental transformations in the synthesis of piperidine-based drugs.[15] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly powerful and versatile method for the N-arylation of piperidines.[16][17]
II. Experimental Protocols
The following protocols are representative examples of robust and widely applicable methods for the synthesis of pharmacologically relevant piperidine derivatives.
Protocol 1: Stereoselective Synthesis of a 2-Substituted Piperidine via Asymmetric Hydrogenation of a Pyridine Derivative
This protocol describes the rhodium-catalyzed asymmetric hydrogenation of a substituted pyridine to yield an enantiomerically enriched piperidine, a key intermediate in the synthesis of many pharmaceuticals.[1][18]
Reaction Scheme:
Caption: Asymmetric Hydrogenation of a Substituted Pyridine.
Materials:
-
Substituted Pyridine (1.0 equiv)
-
[Rh(COD)2]BF4 (0.5-2 mol%)
-
Chiral Phosphine Ligand (e.g., (R)-BINAP, (S)-SEGPHOS) (0.55-2.2 mol%)
-
Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)
-
Hydrogen gas (high pressure)
Procedure:
-
Catalyst Preparation: In a glovebox, to an oven-dried Schlenk flask, add [Rh(COD)2]BF4 and the chiral phosphine ligand. Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add the substituted pyridine.
-
Hydrogenation: Seal the Schlenk flask, remove it from the glovebox, and connect it to a high-pressure hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the reactor to the desired hydrogen pressure (typically 50-100 atm) and heat to the appropriate temperature (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched piperidine.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Causality and Self-Validation:
-
Catalyst Choice: The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. The ligand coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the pyridine ring.
-
Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.
-
Pressure and Temperature: These parameters can significantly influence the reaction rate and selectivity and may require optimization for different substrates.
-
Self-Validation: The protocol is self-validating through the analysis of the enantiomeric excess of the product. A high ee confirms the effectiveness of the chiral catalyst and the reaction conditions.
Protocol 2: N-Arylation of a Piperidine via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed N-arylation of a piperidine with an aryl halide, a cornerstone reaction in medicinal chemistry for the synthesis of drug candidates.[16]
Reaction Scheme:
Caption: Buchwald-Hartwig N-Arylation of a Piperidine.
Materials:
-
Piperidine derivative (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, aryl chloride) (1.1 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K2CO3, Cs2CO3) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the piperidine derivative, aryl halide, palladium catalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperidine.
Causality and Self-Validation:
-
Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is essential for the catalytic cycle to proceed efficiently. The ligand facilitates the oxidative addition of the aryl halide and the reductive elimination of the N-aryl piperidine product.
-
Base: The base is required to deprotonate the piperidine nitrogen, making it nucleophilic enough to attack the palladium center. The choice of base can significantly impact the reaction outcome.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalyst stability and reactivity.
-
Self-Validation: The protocol's success is validated by the isolation and characterization (e.g., NMR, MS) of the N-aryl piperidine product in good yield.
III. Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of a Model Pyridine Substrate
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) |
| 1 | [Rh(COD)2]BF4 (1) | (R)-BINAP | MeOH | 50 | 50 | 95 | 92 |
| 2 | [Rh(COD)2]BF4 (1) | (S)-SEGPHOS | DCM | 40 | 60 | 98 | >99 |
| 3 | [Ir(COD)Cl]2 (0.5) | (R,R)-f-spiroPhos | Toluene | 80 | 100 | 92 | 95 |
Table 2: Scope of the Buchwald-Hartwig N-Arylation of Piperidine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Yield (%) |
| 1 | 4-Bromotoluene | Pd2(dba)3 (2) | XPhos | NaOtBu | 91 |
| 2 | 2-Chloropyridine | Pd(OAc)2 (5) | RuPhos | K2CO3 | 85 |
| 3 | 1-Bromo-3,5-difluorobenzene | Pd2(dba)3 (2) | SPhos | Cs2CO3 | 94 |
IV. Conclusion
The synthesis of pharmacologically active piperidine derivatives is a dynamic and ever-evolving field. The strategies and protocols outlined in this guide represent a selection of the most robust and versatile methods available to medicinal chemists. By understanding the underlying principles of these reactions and carefully optimizing reaction conditions, researchers can efficiently access a wide array of novel piperidine-based compounds for drug discovery and development. The continued innovation in catalytic methods, including asymmetric catalysis and C-H functionalization, promises to further expand the synthetic toolbox for constructing these privileged scaffolds, ultimately accelerating the discovery of new medicines to address unmet medical needs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of polysubstituted piperidines via radical cyclization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Hydroxypiperidin-2-one in Stereoselective Alkaloid Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Hydroxypiperidin-2-one
The piperidine ring is a foundational scaffold in a vast number of natural products and pharmaceuticals, owing to its prevalence in biologically active alkaloids.[1][2] Within the synthetic chemist's toolkit, chiral building blocks are indispensable for constructing these complex, stereochemically rich molecules efficiently. This compound, a cyclic α-hydroxy-δ-valerolactam, has emerged as a particularly powerful and versatile chiral synthon.[3][4] Its structure is pre-loaded with valuable functionality: a lactam for elaboration into the piperidine core, a stereocenter at C3, and a hydroxyl group that can be used to direct subsequent stereoselective transformations or serve as a handle for further functionalization. This combination allows for the controlled installation of substituents and the construction of complex piperidine-based alkaloids with high levels of stereocontrol. This guide delves into the core synthetic strategies, key transformations, and detailed protocols that leverage this compound for the synthesis of important alkaloid targets.
Core Concepts: Harnessing the Reactivity of the 3-Hydroxy-2-piperidone Scaffold
The synthetic utility of this compound and its derivatives stems from a few key transformations that can be manipulated with a high degree of predictability. The true power of this scaffold is unlocked through the generation of cyclic N-acyliminium ions, which are highly reactive electrophilic intermediates.[5][6]
1. Hydroxyl Group Manipulation: The C3-hydroxyl group is the linchpin for generating the key reactive intermediate. It is typically converted into a good leaving group, such as an ether (e.g., methoxy), acetate, or sulfonate. This is a critical prerequisite for the subsequent formation of the N-acyliminium ion.
2. N-Acyliminium Ion Formation and Trapping: Upon treatment with a Lewis acid or protic acid, the C3-alkoxy or acyloxy lactam undergoes elimination of the leaving group to form a highly electrophilic N-acyliminium ion. This intermediate can be trapped by a wide range of tethered π-nucleophiles, including alkenes, allenes, alkynes, and aromatic systems, to forge new carbon-carbon bonds in a highly stereocontrolled intramolecular fashion.[5] This cyclization is one of the most powerful methods for constructing fused or spirocyclic ring systems common in alkaloids.
3. Lactam Reduction: The lactam carbonyl provides a robust handle that is carried through several synthetic steps before being reduced in the final stages to unmask the piperidine nitrogen. The choice of reducing agent (e.g., LiAlH₄, BH₃·SMe₂) is critical for achieving the desired stereochemistry in the final product.
The interplay of these transformations allows for a modular and stereocontrolled approach to complex alkaloid skeletons.
Application Case Study: Total Synthesis of (+)-Spectaline and Related Piperidinols
The 3-piperidinol class of alkaloids, which includes compounds like (+)-spectaline, (-)-iso-6-cassine, and (-)-prosophylline, are characterized by a piperidine ring bearing a hydroxyl group at C3 and alkyl side chains at C2 and C6.[3][7] The synthesis of these alkaloids provides a classic example of the strategic application of chiral 2-piperidone building blocks.
A common retrosynthetic strategy disconnects the C2 and C6 side chains, tracing the core structure back to a common chiral 3-hydroxy-2-piperidone intermediate. The synthesis hinges on the stereocontrolled introduction of the side chains and the final reduction of the lactam.
The synthesis of these varied alkaloids from a single enantiopure 2-piperidone building block showcases the modularity of this approach.[7] By carefully selecting the sequence of side-chain introduction and the stereochemistry of reduction steps, access to all four diastereomers of the 2,6-disubstituted 3-piperidinol core can be achieved.
| Alkaloid Target | Key Intermediate Stereochemistry | Overall Yield (from common precursor) | Reference |
| (+)-Prosafrinine | (2S, 3R, 6S) | Not specified | [7] |
| (-)-Iso-6-cassine | (2R, 3R, 6R) | Not specified | [7] |
| (-)-Prosophylline | (2R, 3R, 6S) | Not specified | [7] |
| (-)-Prosopinine | (2S, 3R, 6R) | Not specified | [7] |
Protocols
Protocol 1: Preparation of a C3-Methoxy N-Acyliminium Ion Precursor
This protocol describes a typical procedure for the activation of the hydroxyl group as a methyl ether, a common precursor for N-acyliminium ion generation. This example assumes an N-protected piperidin-2-one.
Materials:
-
(R)-N-Benzyl-3-hydroxypiperidin-2-one (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Methyl iodide (MeI, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF followed by NaH (1.5 eq). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (R)-N-Benzyl-3-hydroxypiperidin-2-one (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of sodium alkoxide is often accompanied by hydrogen gas evolution.
-
Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (R)-N-Benzyl-3-methoxypiperidin-2-one.
Protocol 2: Intramolecular N-Acyliminium Ion Cyclization
This protocol outlines a general procedure for the Lewis acid-mediated cyclization of an activated piperidinone onto a tethered alkene nucleophile.
Materials:
-
N-Alkene-tethered-3-methoxypiperidin-2-one (1.0 eq)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-alkene-tethered-3-methoxypiperidin-2-one substrate (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride solution (1.2 eq) dropwise via syringe. The solution may develop a deep color.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and stir vigorously until both layers are clear.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting bicyclic lactam via flash column chromatography.
Protocol 3: Stereoselective Reduction of the Lactam Core
This protocol details the final step in many piperidine alkaloid syntheses: the complete reduction of the lactam to the corresponding amine.
Materials:
-
Polycyclic lactam intermediate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 3.0 eq)
-
Anhydrous diethyl ether (Et₂O) or THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
Procedure:
-
To a flame-dried, three-neck flask equipped with a reflux condenser under an argon atmosphere, add LiAlH₄ (3.0 eq) and suspend it in anhydrous Et₂O.
-
Add a solution of the polycyclic lactam (1.0 eq) in anhydrous Et₂O dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours, until TLC shows full conversion.
-
Cool the reaction to 0 °C and quench using the Fieser workup method: slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular white precipitate vigorously for 1 hour.
-
Filter the solid through a pad of Celite®, washing thoroughly with Et₂O or EtOAc.
-
Concentrate the filtrate under reduced pressure to yield the crude target alkaloid.
-
Further purification can be achieved by chromatography or crystallization.
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis, providing a reliable and versatile platform for the asymmetric synthesis of piperidine alkaloids. Its true strength lies in its capacity for conversion into cyclic N-acyliminium ions, which enables the stereocontrolled formation of complex polycyclic systems. The protocols and strategies outlined herein demonstrate the power of this synthon, allowing researchers to construct intricate natural product skeletons with precision and efficiency, thereby facilitating further investigations in medicinal chemistry and drug development.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. | Semantic Scholar [semanticscholar.org]
Introduction: The 3-Hydroxypiperidin-2-one Scaffold - A Privileged Structure for CNS Drug Discovery
An Application Guide to Leveraging 3-Hydroxypiperidin-2-one for the Development of CNS Disorder Therapeutics
The quest for novel therapeutics for Central Nervous System (CNS) disorders is one of the most challenging yet vital areas of modern pharmacology. The complexity of the brain, the restrictive nature of the blood-brain barrier (BBB), and the intricate pathophysiology of diseases like Alzheimer's, Parkinson's, epilepsy, and anxiety demand innovative chemical scaffolds that can effectively engage CNS targets. The this compound core represents one such promising scaffold.
This six-membered heterocyclic structure is a type of γ-lactam (a cyclic amide) bearing a hydroxyl group. This arrangement is not a random assortment of atoms; it is a carefully evolved architecture, both in nature and in the laboratory, that presents key features for pharmacological activity. The lactam moiety provides a rigid backbone and contains a hydrogen bond donor (N-H) and acceptor (C=O), while the hydroxyl group at the C3 position offers an additional, stereochemically defined site for hydrogen bonding. These features make the this compound scaffold an excellent candidate for forming specific, high-affinity interactions with the binding sites of CNS proteins. Piperidine derivatives are found in numerous pharmaceuticals and natural alkaloids, highlighting their significance in drug design.[1][2]
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals aiming to utilize the this compound scaffold in their CNS drug discovery programs. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a robust, self-validating system for generating actionable data.
Section 1: A General Workflow for CNS Drug Development
The path from a chemical scaffold to a viable drug candidate is a multi-stage process. A systematic screening cascade is essential to identify promising lead compounds efficiently. This workflow ensures that candidates are evaluated for target engagement, cellular activity, and CNS penetration in vitro before committing to resource-intensive in vivo studies.
Figure 1: A generalized workflow for CNS drug discovery using a novel scaffold.
Section 2: Synthesis and Characterization
The foundation of any screening campaign is the synthesis of high-quality chemical matter. Numerous synthetic routes to 3-hydroxypiperidin-2-ones have been reported.[3] The following is a representative protocol adapted from published methods for the synthesis of an N-substituted derivative, a common strategy to modulate physicochemical properties and target affinity.[4]
Protocol 2.1: Synthesis of N-Benzyl-3-hydroxypiperidin-2-one
Rationale: This protocol employs a common cyclization reaction to form the piperidinone ring. N-benzylation is a standard step to protect the nitrogen and can also serve as a handle for further diversification or as a key pharmacophoric element itself.
Materials:
-
5-Bromo-2-hydroxypentylamine hydrobromide
-
Sodium carbonate (Na₂CO₃)
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
Step 1: Synthesis of 3-Hydroxypiperidine (Cyclization)
-
Dissolve 5-bromo-2-hydroxypentylamine hydrobromide (1 eq) in deionized water.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add a solution of sodium carbonate (2 eq) in water dropwise over 1 hour, maintaining the temperature.
-
Allow the reaction to stir at 15°C for 2 hours, then warm to 30-40°C and stir for an additional 2 hours.[5]
-
Cool to room temperature and concentrate the reaction mixture under reduced pressure to remove most of the water.
-
Filter to remove inorganic salts and extract the aqueous layer multiple times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-hydroxypiperidine. This intermediate is often used directly in the next step.
Step 2: N-Benzylation
-
Dissolve the crude 3-hydroxypiperidine from Step 1 in acetonitrile (ACN).
-
Add potassium carbonate (K₂CO₃, 3 eq) to the solution.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Heat the mixture to reflux and stir overnight. Monitor reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, N-benzyl-3-hydroxypiperidin-2-one.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity of the final compound.
Section 3: In Vitro Application Protocols
In vitro assays are the cornerstone of early-stage drug discovery, providing crucial data on a compound's mechanism of action, cellular effects, and drug-like properties.
Protocol 3.1: Target Engagement - GABA-A Receptor Modulation
Rationale: The piperidine scaffold is a known modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the CNS.[6][7] Dysregulation of GABAergic signaling is implicated in epilepsy, anxiety, and sleep disorders. This protocol uses the two-microelectrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes to directly measure the compound's effect on receptor function.[8]
Materials:
-
Xenopus laevis oocytes expressing human α1β2γ2s GABA-A receptors.
-
TEVC setup (amplifier, digitizer, perfusion system).
-
Recording solution (ND96).
-
GABA stock solution.
-
Test compound stock solution in DMSO.
Procedure:
-
Place an oocyte expressing the GABA-A receptor in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.
-
Establish a baseline GABA response by applying a low concentration of GABA (EC₃₋₇) for 20-30 seconds. This provides a stable, sub-maximal current to potentiate.
-
Wash the oocyte with ND96 solution until the current returns to baseline.
-
Pre-apply the test compound (e.g., at 10 µM) in ND96 solution for 60 seconds.
-
During the continued presence of the test compound, co-apply the same EC₃₋₇ concentration of GABA.
-
Measure the peak current amplitude in the presence of the test compound and compare it to the control GABA response. An increase in current indicates positive allosteric modulation.
-
Perform a full concentration-response curve by testing a range of compound concentrations to determine EC₅₀ (potency) and Iₘₐₓ (efficacy).
Data Presentation:
| Compound ID | Scaffold | EC₅₀ (µM) | Max GABA Current Enhancement (%) |
| Control | Diazepam | 0.2 | 250% |
| Test-001 | N-Benzyl-3-OH-piperidine-2-one | 5.8 | 180% |
| Test-002 | N-Phenyl-3-OH-piperidine-2-one | 12.1 | 150% |
Protocol 3.2: Cellular Neuroprotection Against Oxidative Stress
Rationale: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases.[9][10] This assay evaluates a compound's ability to protect neurons from cell death induced by an oxidative insult. The human neuroblastoma cell line SH-SY5Y is a widely used and well-characterized model for such studies.[11]
Materials:
-
SH-SY5Y cells.
-
Cell culture medium (e.g., DMEM/F12 with FBS and supplements).
-
Hydrogen peroxide (H₂O₂) or Rotenone as the oxidative stressor.
-
Test compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 0.1 to 50 µM) for 2-4 hours. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) to the wells (except for the "no stress" control wells).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation in living cells.
-
Remove the medium and dissolve the formazan crystals with a solubilization buffer.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Calculate cell viability as a percentage relative to the "no stress" control. A successful neuroprotective compound will show a significant increase in viability compared to the "stress + vehicle" control.[12][13]
Section 4: In Vivo Application Protocols
In vivo studies in animal models are critical for evaluating the therapeutic potential of a compound in a complex biological system and are a prerequisite for clinical development.[14]
Protocol 4.1: Assessment of Anxiolytic Activity in the Elevated Plus Maze (EPM)
Rationale: The EPM is a standard and widely validated behavioral test for screening anxiolytic drugs in rodents.[15] The test is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the open arms of the maze.
Materials:
-
Elevated Plus Maze apparatus.
-
Adult male mice (e.g., C57BL/6J).
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween 80).
-
Positive control: Diazepam (1-2 mg/kg).
-
Vehicle control.
-
Video tracking software.
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection, i.p.) 30 minutes before testing.
-
Place a mouse individually at the center of the EPM, facing one of the closed arms.
-
Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead camera.
-
After 5 minutes, return the mouse to its home cage. Clean the maze with 70% ethanol between trials to remove olfactory cues.
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Anxiolytic activity is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.[16]
Data Presentation:
| Treatment Group (n=10) | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | 15.2 ± 2.1 | 8.5 ± 1.5 | 25.1 ± 3.0 |
| Diazepam | 1.5 | 45.8 ± 5.3 | 16.2 ± 2.0 | 23.9 ± 2.8 |
| Test-001 | 10 | 38.5 ± 4.9 | 14.8 ± 1.8 | 26.0 ± 3.1 |
| Test-001 | 30 | 52.1 ± 6.0 | 18.1 ± 2.2 | 24.5 ± 2.9 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group. |
Protocol 4.2: Evaluation in the MPTP Model of Parkinson's Disease
Rationale: Parkinson's Disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys these neurons in mice, replicating key pathological and behavioral features of PD.[17] This model is used to test the efficacy of neuroprotective or neuro-restorative agents.[15]
Procedure:
-
Induction of Parkinsonism: Administer MPTP to mice according to an established protocol (e.g., subacute regimen: 20 mg/kg, i.p., once daily for 4-5 days).
-
Compound Administration: Begin administration of the test compound or vehicle before, during, or after the MPTP injections, depending on whether the goal is to test neuroprotection or neuro-restoration.
-
Behavioral Assessment: 7-14 days after the final MPTP injection, assess motor coordination and balance using the Rotarod test.
-
Place mice on a rotating rod with accelerating speed.
-
Record the latency to fall from the rod.
-
MPTP-treated animals will show a significantly shorter latency to fall compared to control animals. A successful therapeutic agent should significantly improve this performance.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by paraformaldehyde.
-
Collect the brains and process them for immunohistochemistry.
-
Stain brain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) and the density of TH-positive fibers in the striatum.
-
A neuroprotective or restorative compound will significantly rescue the loss of TH-positive cells and fibers caused by MPTP.
-
Section 5: Driving Discovery with Structure-Activity Relationships (SAR)
Systematic modification of the this compound core is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies guide this optimization process.[18][19]
Figure 2: Key sites for Structure-Activity Relationship (SAR) exploration on the this compound scaffold.
By synthesizing analogues with modifications at these key positions (R1, R2, R3) and evaluating them in the protocols described above, researchers can build a detailed understanding of how structural changes impact biological activity, ultimately leading to the design of an optimized preclinical candidate.
Conclusion
The this compound scaffold is a versatile and promising starting point for the development of novel drugs targeting a range of CNS disorders. Its inherent structural features provide a strong foundation for potent and specific interactions with key neurological targets. By employing a systematic and logical workflow that combines rational synthesis, robust in vitro screening, and validated in vivo models, researchers can effectively unlock the therapeutic potential of this privileged chemical structure. The protocols and insights provided in this guide serve as a comprehensive resource to accelerate these discovery efforts and bring new hope to patients suffering from debilitating CNS conditions.
References
- 1. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic potential of pharmacological agents targeting TRP channels in CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. advinus.com [advinus.com]
- 16. medicilon.com [medicilon.com]
- 17. wuxibiology.com [wuxibiology.com]
- 18. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Protecting group strategies for 3-Hydroxypiperidin-2-one
An In-Depth Guide to Protecting Group Strategies for 3-Hydroxypiperidin-2-one
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
The this compound scaffold is a privileged structural motif in modern medicinal chemistry. As a bifunctional building block, it features prominently in the synthesis of a wide array of pharmacologically active agents, including treatments for neurological disorders and diabetes.[1][2][3] Its value lies in the precise spatial arrangement of a secondary hydroxyl group and a lactam (a cyclic amide), providing rich opportunities for structural elaboration.
However, the presence of two reactive sites—the nucleophilic hydroxyl group and the moderately acidic N-H of the lactam—presents a significant synthetic challenge. To achieve selective functionalization and avoid undesired side reactions, a robust and carefully planned protecting group strategy is not merely advantageous; it is essential.[4] This guide provides a comprehensive overview of common and advanced protecting group strategies for this compound, focusing on the rationale behind methodological choices, orthogonal protection schemes, and detailed, field-proven protocols.
Diagram of Core Challenge: Bifunctionality
Caption: The two reactive sites on this compound necessitate a protection strategy for selective modification.
Part 1: Protection of the 3-Hydroxyl Group (O-Protection)
The secondary alcohol is often the more nucleophilic of the two functional groups under neutral or basic conditions. Its protection is typically the first step in a synthetic sequence. The choice of protecting group is dictated by its stability to downstream reaction conditions and the orthogonality of its removal.
Common O-Protecting Groups
Silyl ethers are the most prevalent choice for protecting the hydroxyl group of this compound due to their ease of installation, general stability, and mild, selective removal conditions.[4]
| Protecting Group | Reagents | Typical Conditions | Stability | Deprotection |
| TBS (tert-Butyldimethylsilyl) | TBS-Cl, Imidazole or Et₃N/DMAP | DMF or CH₂Cl₂, 0 °C to RT | Stable to most non-acidic, non-fluoride conditions. | TBAF in THF; or mild acid (e.g., PPTS, CSA). |
| TIPS (Triisopropylsilyl) | TIPS-Cl, Et₃N, DMAP | CH₂Cl₂, RT, 72h[5] | More sterically hindered and thus more stable to acid than TBS. | TBAF in THF. |
| Bn (Benzyl) | BnBr or BnCl, NaH or K₂CO₃ | THF or DMF, 0 °C to RT | Very robust. Stable to acid, base, and many redox reagents. | Catalytic Hydrogenolysis (H₂, Pd/C). |
Protocol 1: O-TBS Protection of (S)-3-Hydroxypiperidin-2-one
This protocol details the installation of the tert-butyldimethylsilyl (TBS) group, a workhorse for alcohol protection. The use of imidazole as a mild base is crucial; it protonates the chloride leaving group from TBS-Cl, driving the reaction forward without causing undesired side reactions.
Materials:
-
(S)-3-Hydroxypiperidin-2-one[6]
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-3-hydroxypiperidin-2-one (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBS-Cl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the O-TBS protected product.
Part 2: Protection of the Lactam Nitrogen (N-Protection)
The lactam N-H is less nucleophilic than a typical secondary amine, often requiring stronger bases or catalysts for protection. Carbamates are the most widely used protecting groups for this functionality.
Common N-Protecting Groups
The selection of an N-protecting group is critical for ensuring orthogonality with the chosen O-protecting group.
| Protecting Group | Reagents | Typical Conditions | Stability | Deprotection |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, Et₃N | CH₂Cl₂ or THF, RT | Stable to a wide range of non-acidic conditions.[7] | Strong acid (e.g., TFA in CH₂Cl₂; or HCl in Dioxane).[7] |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, Base (e.g., NaHCO₃, Et₃N) | CH₂Cl₂, 0 °C to RT | Stable to both acidic and basic conditions.[7] | Catalytic Hydrogenolysis (H₂, Pd/C).[7] |
| Bn (Benzyl) | BnBr, NaH | Anhydrous THF, 0 °C to RT | Very robust. | Catalytic Hydrogenolysis (H₂, Pd/C). |
Protocol 2: N-Boc Protection of O-TBS-3-hydroxypiperidin-2-one
This protocol assumes the hydroxyl group is already protected. The use of 4-DMAP is catalytic; it acts as a nucleophilic catalyst by forming a highly reactive N-Boc-pyridinium intermediate with di-tert-butyl dicarbonate, which is then readily attacked by the lactam nitrogen.
Materials:
-
O-TBS-3-hydroxypiperidin-2-one (from Protocol 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (4-DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dissolve the O-TBS protected substrate (1.0 eq) in anhydrous CH₂Cl₂.
-
Add triethylamine (1.5 eq) and 4-DMAP (0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 eq) and stir the mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of NH₄Cl, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the fully protected N-Boc, O-TBS-3-hydroxypiperidin-2-one.
Part 3: Orthogonal Protecting Group Strategies
The true power of protecting group chemistry lies in orthogonality —the ability to selectively remove one protecting group in the presence of another by using specific, non-interfering reaction conditions.[8] This allows for the sequential, site-specific modification of a multifunctional molecule.
Designing an Orthogonal Strategy
The key is to pair protecting groups that are cleaved by fundamentally different mechanisms. For this compound, the most common and effective orthogonal pairing involves an acid-labile/fluoride-labile group for the oxygen and a hydrogenolysis-labile group for the nitrogen, or vice versa.
Caption: Workflow for orthogonal deprotection, enabling selective unmasking of either the nitrogen or oxygen functionality.
Example Orthogonal Pair: O-TBS and N-Cbz
This is a classic and highly reliable orthogonal pair. The TBS group is stable to the hydrogenolysis conditions used to remove the Cbz group, and the Cbz group is stable to the fluoride or mild acid used to remove the TBS group.
Synthetic Sequence:
-
O-Protection: Protect the 3-hydroxyl group with TBS-Cl as described in Protocol 1.
-
N-Protection: Protect the lactam nitrogen with benzyl chloroformate (Cbz-Cl) and a base like NaHCO₃. The reaction is analogous to Protocol 2.
-
Selective N-Deprotection: The Cbz group can be selectively removed.
-
Protocol 3: Selective Hydrogenolysis of N-Cbz Group
-
Dissolve the N-Cbz, O-TBS protected compound in methanol or ethyl acetate.
-
Add 10 mol% of Palladium on carbon (Pd/C, 10% w/w).
-
Purge the flask with hydrogen gas (or use a balloon filled with H₂) and stir vigorously at room temperature.
-
Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Carefully filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the O-TBS protected compound with a free lactam N-H.
-
-
-
Selective O-Deprotection: The TBS group can be removed without affecting the Cbz group.
-
Protocol 4: Selective Deprotection of O-TBS Group
-
Dissolve the N-Cbz, O-TBS protected compound in anhydrous THF.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the N-Cbz protected compound with a free 3-hydroxyl group.
-
-
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on the logical and strategic application of protecting groups. By understanding the stability and lability of common protecting groups for alcohols and lactams, researchers can design robust, orthogonal strategies. The choice of an O-silyl ether paired with an N-carbamate, such as O-TBS and N-Cbz, provides a reliable framework for the selective, sequential functionalization of this invaluable synthetic building block, empowering the discovery and development of novel therapeutics.
References
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. 34368-52-0 | (S)-3-Hydroxypyrrolidin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 6. 3-(S)-HYDROXY-2-PIPERIDONE | 74954-71-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Note: A Scalable and Robust Synthesis of 3-Hydroxypiperidin-2-one for Pharmaceutical Development
Abstract
This application note details a comprehensive and scalable synthetic route for the preparation of 3-Hydroxypiperidin-2-one, a valuable building block in pharmaceutical chemistry. The described multi-step synthesis is designed for scalability, addressing key challenges encountered during the transition from laboratory to pilot plant production. This guide provides in-depth technical protocols, explains the rationale behind experimental choices, and outlines critical process controls to ensure high yield and purity.
Introduction
This compound is a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Its rigid, functionalized structure makes it an attractive starting material for the synthesis of novel therapeutics. The development of a robust and scalable synthesis is crucial for ensuring a reliable supply of this intermediate for research and development programs.
This document outlines a practical and economically viable synthetic pathway starting from readily available precursors. The focus is on process optimization, safety, and the implementation of scalable purification techniques.
Strategic Overview of the Synthetic Route
The proposed synthetic pathway is a multi-step process designed for efficiency and scalability. It commences with the large-scale synthesis of the key intermediate, 3-hydroxypiperidine, followed by a series of protection, oxidation, and rearrangement reactions to yield the target molecule.
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocols and Scale-Up Considerations
Step 1: Kilogram-Scale Synthesis of 3-Hydroxypiperidine
The synthesis of the 3-hydroxypiperidine intermediate is achieved through the catalytic hydrogenation of 3-hydroxypyridine. This method is amenable to large-scale production due to its high efficiency and the relatively low cost of the starting material.[1]
Reaction Scheme:
Protocol:
-
Reactor Setup: A high-pressure hydrogenation reactor is charged with 3-hydroxypyridine (10.0 kg, 105.3 mol), a rhodium-nickel on carbon catalyst (500 g), phosphoric acid (0.5 kg, 5.1 mol), and water (42 L).[1]
-
Hydrogenation: The reactor is sealed and purged with nitrogen, then pressurized with hydrogen to 5 atm. The reaction mixture is heated to 50°C and stirred for 30 minutes.[1]
-
Work-up and Isolation: After the reaction is complete, the reactor is cooled, and the hydrogen is vented. The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation (65-67°C, 2 mmHg) to yield 3-hydroxypiperidine.[1]
Scale-Up Considerations:
-
Catalyst Handling: The rhodium-nickel on carbon catalyst is pyrophoric and must be handled under an inert atmosphere.
-
Heat Management: The hydrogenation reaction is exothermic, and efficient cooling of the reactor is essential to maintain a constant temperature.
-
Pressure Safety: The use of a high-pressure reactor requires strict adherence to safety protocols and the use of appropriate pressure relief systems.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypyridine (10 kg) | [1] |
| Catalyst | Rhodium-Nickel on Carbon | [1] |
| Solvent | Water | [1] |
| Pressure | 5 atm | [1] |
| Temperature | 50°C | [1] |
| Expected Yield | ~92% | [1] |
Step 2: N-Protection of 3-Hydroxypiperidine
To prevent side reactions in the subsequent oxidation step, the nitrogen of 3-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group.
Reaction Scheme:
Protocol:
-
Reaction Setup: A solution of 3-hydroxypiperidine (9.6 kg, 94.9 mol) in a suitable organic solvent is prepared in a reactor.
-
Reagent Addition: A base (e.g., triethylamine or sodium carbonate) is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)2O).
-
Reaction and Work-up: The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated to yield N-Boc-3-hydroxypiperidine.
Scale-Up Considerations:
-
Off-gassing: The reaction may produce carbon dioxide, so adequate ventilation is necessary.
-
Exothermicity: The addition of (Boc)2O can be exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.
Step 3: Oxidation to N-Boc-3-piperidone
The protected alcohol is oxidized to the corresponding ketone using a mild and selective oxidizing agent.
Reaction Scheme:
Protocol:
-
Reaction Setup: N-Boc-3-hydroxypiperidine is dissolved in a suitable solvent (e.g., dichloromethane) in a reactor equipped with a cooling system.
-
Oxidation: An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation is used to convert the alcohol to the ketone.
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is washed and concentrated. The crude product is purified by a suitable method, such as crystallization or distillation.
Scale-Up Considerations:
-
Choice of Oxidant: The choice of oxidizing agent is critical for scale-up. Some reagents, like PCC, can be hazardous and generate significant waste. Alternative, more environmentally friendly oxidation methods should be considered.
-
Temperature Control: Oxidation reactions are often exothermic and require careful temperature control to prevent over-oxidation and side reactions.
Step 4: Baeyer-Villiger Oxidation
The key step in the formation of the lactone ring is the Baeyer-Villiger oxidation of the N-Boc-3-piperidone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.
Reaction Scheme:
Protocol:
-
Reaction Setup: N-Boc-3-piperidone is dissolved in a suitable solvent (e.g., dichloromethane or chloroform) in a reactor.
-
Reagent Addition: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature.
-
Reaction and Work-up: The reaction is monitored until completion. The reaction mixture is then washed with a reducing agent (e.g., sodium thiosulfate solution) to quench the excess peroxy acid, followed by washing with a base (e.g., sodium bicarbonate solution) and brine. The organic layer is dried and concentrated.
Scale-Up Considerations:
-
Peroxy Acid Stability: Peroxy acids can be explosive, especially in concentrated form. They should be handled with care and stored appropriately.
-
Reaction Selectivity: The Baeyer-Villiger oxidation is generally regioselective, but side products can form. Careful control of reaction conditions is necessary to maximize the yield of the desired product.
Step 5: Deprotection to Yield this compound
The final step is the removal of the Boc protecting group to yield the target molecule.
Reaction Scheme:
Protocol:
-
Reaction Setup: N-Boc-3-hydroxypiperidin-2-one is dissolved in a suitable solvent.
-
Deprotection: An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, is added to the solution.
-
Isolation: The reaction is stirred until the deprotection is complete. The solvent is then removed under reduced pressure, and the crude product is purified by crystallization or another suitable method.
Scale-Up Considerations:
-
Acid Handling: Strong acids are corrosive and require careful handling.
-
Product Isolation: The final product may be a salt, depending on the work-up procedure. Neutralization and extraction may be necessary to obtain the free base.
Safety and Hazard Analysis
A thorough safety assessment should be conducted before performing this synthesis on a large scale. Key hazards include:
-
Flammable Solvents: Many of the solvents used are flammable and should be handled in a well-ventilated area away from ignition sources.
-
Corrosive Reagents: Strong acids and bases are used in several steps and require appropriate personal protective equipment (PPE).
-
Pyrophoric Catalysts: The hydrogenation catalyst can ignite on contact with air.
-
Potentially Explosive Reagents: Peroxy acids can be explosive under certain conditions.
Conclusion
The synthetic route detailed in this application note provides a practical and scalable method for the preparation of this compound. By carefully considering the scale-up challenges at each step, researchers and process chemists can ensure a safe, efficient, and reliable supply of this important pharmaceutical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 3-Hydroxypiperidin-2-one Synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxypiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, desired scale, and stereochemical requirements. The most prevalent methods include:
-
Catalytic Hydrogenation of 3-Hydroxy-2-pyridone: This is a widely used method that involves the reduction of the aromatic ring of 3-hydroxy-2-pyridone. Various catalysts can be employed, with platinum and rhodium-based catalysts being common.[1][2][3][4]
-
Ring-Closing Reactions: These methods typically involve the intramolecular cyclization of a linear precursor. For example, the cyclization of 5-bromo-2-hydroxypentylamine hydrobromide in the presence of a base can yield 3-hydroxypiperidine, which can then be oxidized to the desired product.[5][6]
-
Asymmetric Synthesis: For enantiomerically pure this compound, asymmetric routes are employed. These can involve chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions.[7][8][9]
-
From Piperidine Derivatives: More recent methods explore the site-selective C-H functionalization of N-substituted piperidines to introduce the hydroxyl and carbonyl groups.[7]
Q2: I am observing low yields in my catalytic hydrogenation of 3-hydroxy-2-pyridone. What are the likely causes?
Low yields in the catalytic hydrogenation of 3-hydroxy-2-pyridone can stem from several factors:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the metal catalyst, leading to catalyst poisoning.[4] The choice of catalyst and solvent is crucial to mitigate this.
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, temperature, or hydrogen pressure.
-
Side Reactions: Over-reduction or side reactions can consume the starting material or the desired product.
-
Purity of Starting Material: Impurities in the 3-hydroxy-2-pyridone can interfere with the catalyst.
Q3: How can I improve the diastereoselectivity of my synthesis?
Improving diastereoselectivity often requires careful control of reaction conditions and the use of appropriate reagents. For syntheses that generate a new stereocenter, consider the following:
-
Chiral Catalysts or Auxiliaries: Employing a chiral catalyst or attaching a chiral auxiliary to your substrate can direct the stereochemical outcome of the reaction.[8][9]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the diastereoselectivity.
-
Substrate Control: If there is an existing stereocenter in the molecule, it can direct the formation of the new stereocenter.
Q4: What are the best practices for purifying this compound?
Purification of this compound typically involves standard laboratory techniques. The choice of method will depend on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is a common and effective method for purifying small to medium-scale reactions. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often used as the eluent.[5][10]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
-
Distillation: For larger quantities, vacuum distillation can be used to purify the product, especially if it is a liquid or a low-melting solid.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound.
Guide 1: Low Yield in Catalytic Hydrogenation of 3-Hydroxy-2-pyridone
Problem: The yield of this compound from the catalytic hydrogenation of 3-hydroxy-2-pyridone is consistently below expectations.
Workflow for Troubleshooting Low Yield in Catalytic Hydrogenation
Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.
| Potential Cause | Recommended Action | Scientific Rationale |
| Catalyst Poisoning/Inactivity | • Use a fresh batch of catalyst.• Consider using a different catalyst (e.g., Rh on carbon, PtO2).[3][4]• Increase catalyst loading. | The pyridine nitrogen can coordinate to and deactivate the metal catalyst. Different catalysts have varying sensitivities to poisoning. |
| Suboptimal Reaction Conditions | • Increase hydrogen pressure.• Increase reaction temperature.• Extend reaction time and monitor by TLC or GC/LC-MS. | Hydrogenation of the aromatic pyridine ring can be challenging and may require more forcing conditions to achieve full conversion. |
| Impure Starting Material | • Recrystallize or purify the 3-hydroxy-2-pyridone starting material.• Ensure the solvent is anhydrous and free of impurities. | Impurities can act as catalyst poisons or lead to the formation of byproducts, consuming starting material and reducing the yield of the desired product. |
| Product Loss During Work-up | • Optimize the extraction procedure (pH, solvent).• Use a more efficient purification method (e.g., flash chromatography over column chromatography). | The product may be partially soluble in the aqueous phase or may be lost during purification if the chosen method is not optimal. |
Guide 2: Formation of Byproducts in Ring-Closing Reactions
Problem: The synthesis of 3-hydroxypiperidine via ring closure of 5-bromo-2-hydroxypentylamine hydrobromide results in significant byproduct formation.
Workflow for Minimizing Byproducts in Ring-Closing Reactions
Caption: Workflow for minimizing byproducts in ring-closing reactions.
| Potential Cause | Recommended Action | Scientific Rationale |
| Intermolecular Reactions | • Perform the reaction under high dilution conditions. | High dilution favors intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction. |
| Incorrect Base Stoichiometry | • Carefully control the stoichiometry of the base. Use a weak, non-nucleophilic base.[6] | Excess or a strong, nucleophilic base can lead to elimination reactions or other undesired side reactions with the bromo- and hydroxyl- functionalities. |
| Suboptimal Temperature | • Run the reaction at a lower temperature for a longer period. | Higher temperatures can promote side reactions with higher activation energies. Controlling the temperature can improve the selectivity for the desired cyclization. |
| Impure Starting Material | • Ensure the purity of the 5-bromo-2-hydroxypentylamine hydrobromide. | Impurities in the starting material can lead to the formation of unexpected byproducts. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Hydroxypyridine
This protocol is adapted from established procedures for the hydrogenation of hydroxypyridines.[1]
Materials:
-
3-Hydroxypyridine
-
Acetic anhydride
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-hydroxypyridine (1 equivalent) in acetic anhydride (10 parts by weight).
-
Carefully add PtO₂ catalyst (0.5-1% by weight of the 3-hydroxypyridine).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC or GC/LC-MS.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the excess acetic anhydride.
-
Hydrolyze the resulting ester by dissolving the residue in a mixture of methanol and aqueous HCl and heating to reflux.
-
After hydrolysis is complete (monitor by TLC or LC-MS), cool the mixture and neutralize with a solution of NaOH.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Common Byproducts in 3-Hydroxypiperidin-2-one Reactions
Welcome to the technical support center for 3-Hydroxypiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during reactions with this versatile building block. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Oxidation Reactions
Question: I am performing an oxidation of the 3-hydroxy group on my N-protected this compound to synthesize the corresponding ketone, but I am observing significant byproduct formation and low yields. What are the likely side reactions?
Answer:
Oxidation of the secondary alcohol in this compound is a common synthetic step, but it is indeed prone to several side reactions that can complicate your synthesis. The primary expected byproduct is the desired Piperidine-2,3-dione derivative. However, other undesired pathways can become significant depending on the oxidant and reaction conditions.
Common Byproducts in Oxidation Reactions:
| Byproduct Name | Structure | Formation Mechanism & Causality |
| Piperidine-2,3-dione | A dicarbonyl compound | This is the intended product of the oxidation of the 3-hydroxy group. Reagents like Swern or Dess-Martin periodinane are typically employed. |
| Ring-Contraction Product (e.g., N-substituted-2-oxopyrrolidine-3-carboxaldehyde) | A five-membered ring with an aldehyde | Harsh oxidizing conditions can lead to oxidative C-C bond cleavage (Grob fragmentation), followed by recyclization to form a thermodynamically stable five-membered ring. This is more likely with strong, non-selective oxidants. |
| Over-oxidation Products | Further oxidized species | If the desired piperidine-2,3-dione is sensitive to the oxidant, it may undergo further reactions, especially if the reaction is not carefully monitored and quenched. |
| Epimerization at C4 | A stereoisomer of the starting material or product | If using a base like triethylamine in a Swern oxidation, epimerization at the carbon alpha to the newly formed carbonyl can occur.[1] |
Troubleshooting Guide for Oxidation Reactions:
-
Choice of Oxidant: For sensitive substrates like this compound derivatives, mild and selective oxidation conditions are crucial.
-
Recommended: Swern oxidation or Dess-Martin periodinane (DMP) oxidation are generally preferred due to their mild nature and high yields for converting secondary alcohols to ketones.[1][2][3]
-
Caution: Avoid strong, non-selective oxidants like chromic acid or potassium permanganate, as they are more likely to induce ring cleavage and other side reactions.
-
-
Control of Reaction Temperature:
-
Swern Oxidation: It is critical to maintain a low temperature (typically -78 °C) during the addition of reagents to prevent the decomposition of the reactive intermediate and minimize side reactions.[3]
-
-
Base Selection in Swern Oxidation:
-
To mitigate epimerization, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine.[1]
-
-
Reaction Monitoring:
-
Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of over-oxidation byproducts.
-
Experimental Protocol: Swern Oxidation of N-Boc-3-hydroxypiperidin-2-one
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of N-Boc-3-hydroxypiperidin-2-one (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
-
Add diisopropylethylamine (DIPEA) (5.0 eq.) to the reaction mixture and stir for an additional 2 hours at -78 °C.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Troubleshooting Oxidation Reactions:
Caption: Troubleshooting workflow for oxidation reactions.
Dehydration Reactions
Question: I am attempting a reaction with this compound under acidic conditions and at elevated temperatures, and I am isolating an unexpected byproduct. What could it be?
Answer:
Under acidic conditions and/or heat, this compound is susceptible to dehydration, leading to the formation of an unsaturated lactam.
Common Byproduct in Dehydration Reactions:
| Byproduct Name | Structure | Formation Mechanism & Causality |
| 5,6-Dihydro-1H-pyridin-2-one | An α,β-unsaturated lactam | The hydroxyl group at C3 can be protonated under acidic conditions, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a double bond between C3 and C4. |
Troubleshooting Guide for Dehydration Reactions:
-
Control of Temperature and pH:
-
If dehydration is not the desired reaction, avoid strongly acidic conditions and high temperatures. If your desired reaction requires such conditions, consider protecting the hydroxyl group beforehand.
-
-
Alternative Synthetic Routes:
-
If the desired product is the unsaturated lactam, this can be achieved intentionally. One synthetic route involves the treatment of a protected piperidin-2-one with a selenating agent followed by oxidative elimination.
-
Logical Relationship for Dehydration:
Caption: Dehydration of this compound.
Hydrolysis Reactions
Question: My reaction mixture containing this compound was exposed to strong acid or base, and I suspect the lactam ring has opened. What is the expected byproduct?
Answer:
This compound contains a lactam (a cyclic amide) functionality, which is susceptible to hydrolysis under both acidic and basic conditions. This results in the cleavage of the amide bond and opening of the piperidine ring.
Common Byproduct in Hydrolysis Reactions:
| Byproduct Name | Structure | Formation Mechanism & Causality |
| 5-Amino-3-hydroxypentanoic acid | A linear amino acid | Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. Both pathways lead to the cleavage of the C-N bond in the lactam ring. |
Troubleshooting Guide for Hydrolysis Reactions:
-
Strict pH Control:
-
Maintain neutral or near-neutral pH conditions if lactam integrity is crucial for your reaction. Use appropriate buffer systems if necessary.
-
-
Anhydrous Conditions:
-
For reactions sensitive to water, ensure the use of anhydrous solvents and reagents to prevent hydrolysis.
-
-
Work-up Conditions:
-
During aqueous work-up, minimize the exposure time to strongly acidic or basic solutions. Neutralize the reaction mixture as quickly as possible.
-
-
Stability Studies:
-
If the stability of your molecule is a concern, it is advisable to perform forced degradation studies under various pH conditions to understand its degradation profile.[4]
-
Reaction Pathway for Hydrolysis:
Caption: Hydrolysis of this compound.
N-Protection & Deprotection Issues
Question: I am having trouble with the N-protection of this compound. I am seeing incomplete reactions and multiple products. What are the common pitfalls?
Answer:
The nitrogen atom within the lactam ring of this compound can be protected, but this step can be challenging due to the electronics of the amide bond.
Common Issues and Byproducts in N-Protection/Deprotection:
| Issue/Byproduct | Causality & Troubleshooting |
| Incomplete Protection/Deprotection | The lactam nitrogen is less nucleophilic than a typical secondary amine, which can lead to sluggish reactions. Solution: Use more forcing conditions (e.g., stronger base, higher temperature, longer reaction time) or a more reactive protecting group precursor. For deprotection, ensure the chosen conditions are robust enough to cleave the protecting group from the amide nitrogen. |
| O-Alkylation/Acylation | The hydroxyl group at C3 is also nucleophilic and can compete with the nitrogen for the protecting group, leading to the formation of an O-protected byproduct. Solution: Use a base that is strong enough to deprotonate the lactam nitrogen but not so strong that it significantly deprotonates the alcohol. Alternatively, protect the hydroxyl group first if it is not involved in the desired subsequent reactions. |
| Byproducts from Protecting Groups | Some protecting groups can generate reactive byproducts upon cleavage. For example, cleavage of a Boc group under strongly acidic conditions can lead to tert-butylation of electron-rich aromatic rings if present in the molecule. Solution: Choose an orthogonal protecting group strategy and use appropriate scavengers during deprotection to trap reactive intermediates. |
Troubleshooting Workflow for N-Protection:
Caption: Troubleshooting N-protection of this compound.
Analytical Methods for Byproduct Identification
Question: How can I effectively separate and identify the byproducts in my this compound reaction mixture?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the separation and characterization of byproducts.
Recommended Analytical Techniques:
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for separating the starting material, desired product, and byproducts. A reversed-phase C18 column is a good starting point. Method development will involve optimizing the mobile phase (e.g., water/acetonitrile or water/methanol gradients) and additives (e.g., formic acid or trifluoroacetic acid for better peak shape). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Invaluable for identifying byproducts. By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each separated component, which provides crucial information about its molecular weight and helps in proposing its structure. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation patterns.[5][6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Once a byproduct is isolated in sufficient quantity and purity, 1H and 13C NMR spectroscopy are the definitive methods for elucidating its complete structure. |
General HPLC Method for Impurity Profiling:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
-
Flow Rate: 0.3 mL/min
-
Detection: UV (e.g., at 210 nm, as the lactam has a weak chromophore) and/or coupled to a mass spectrometer.
This method should be optimized for your specific mixture of compounds.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Characterization of flavonoid subgroups and hydroxy substitution by HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 6. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fcn.unp.edu.ar [fcn.unp.edu.ar]
Improving enantiomeric excess in chiral 3-Hydroxypiperidin-2-one synthesis
Welcome to the technical support center for the enantioselective synthesis of 3-Hydroxypiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and systematically improve the enantiomeric excess (ee) of your target molecule.
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My asymmetric reaction is resulting in low enantiomeric excess (ee). What are the primary factors to investigate?
Low enantioselectivity is a common hurdle. A systematic approach is crucial to identify the root cause.
Potential Cause 1: Purity and Integrity of Chiral Catalyst/Auxiliary The stereochemical integrity of your chiral source is paramount. Minor impurities can act as competing catalysts or inhibitors, drastically reducing enantioselectivity.
-
Solution:
-
Verify Purity: Confirm the enantiomeric and chemical purity of your chiral catalyst, ligand, or auxiliary using appropriate analytical techniques (e.g., chiral HPLC, NMR spectroscopy).[1][2]
-
Proper Handling & Storage: Many organometallic catalysts and chiral ligands are sensitive to air and moisture. Ensure all handling is performed under an inert atmosphere (e.g., Argon or Nitrogen) in oven-dried glassware.[1][2]
-
Freshness: Use freshly prepared or recently purchased catalysts. If preparing a catalyst in-situ, ensure the pre-formation step is complete by allowing adequate time and using spectroscopic methods (e.g., NMR) to confirm its formation.[1]
-
Potential Cause 2: Sub-Optimal Reaction Conditions The delicate energy difference between the two diastereomeric transition states that lead to the R and S enantiomers is highly sensitive to reaction parameters.
-
Solution:
-
Temperature Control: Even small fluctuations can diminish enantioselectivity.[1] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer.[2] It is often beneficial to perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Solvent Effects: The polarity and coordinating ability of the solvent are critical in defining the geometry of the transition state.[2] Screen a range of anhydrous solvents (e.g., THF, toluene, dichloromethane, hexanes) to find the optimal medium for your specific catalytic system.
-
Concentration: The concentration of reactants can influence reaction rates and, in some cases, the aggregation state of the catalyst, which can affect enantioselectivity. Experiment with slightly different concentrations to find the optimal range.
-
Potential Cause 3: Purity of Reagents and Starting Materials Impurities in your substrate or other reagents can act as catalyst poisons or competing substrates.
-
Solution:
-
Purify Starting Materials: Ensure your starting material (e.g., the prochiral pyridinone precursor) is of high purity. Recrystallization or column chromatography may be necessary.
-
Fresh Solvents: Use freshly distilled, anhydrous solvents to avoid quenching of reagents or catalysts.[1]
-
Potential Cause 4: Inaccurate Analytical Method Before extensive optimization, it is crucial to rule out measurement error.
-
Solution:
-
Method Validation: Confirm that your chiral HPLC or GC method provides baseline separation of the enantiomers.[3]
-
Check for Overlapping Peaks: If peaks are not fully resolved, the calculated ee may be inaccurate. Adjust the mobile phase, flow rate, or temperature of your chromatography method.[4]
-
Beware of "Additive Memory Effects": In chiral HPLC, acidic or basic modifiers can be adsorbed by the stationary phase, affecting subsequent runs and leading to erroneous results.[5] Ensure proper column washing and equilibration between analyses.
-
Q2: I am using a chiral auxiliary, but the diastereoselectivity of the key reaction is poor. How can I improve it?
Chiral auxiliaries direct stereochemistry by creating a sterically biased environment.[6][7] Poor diastereoselectivity suggests this environment is not being effectively formed or utilized.
-
Potential Cause 1: Incorrect Auxiliary for the Substrate/Reaction Not all auxiliaries are universally effective. The steric and electronic properties of the auxiliary must be well-matched to the reaction type (e.g., alkylation, aldol reaction).
-
Potential Cause 2: Incomplete Formation of the Auxiliary-Substrate Adduct The reaction to attach the chiral auxiliary to your substrate must go to completion. Any remaining un-derivatized starting material will likely react non-selectively.
-
Solution: Monitor the attachment reaction (e.g., by TLC or NMR) to ensure full conversion. Purify the adduct by chromatography or recrystallization before proceeding to the stereoselective step.
-
-
Potential Cause 3: Sub-Optimal Conditions for the Diastereoselective Step For reactions involving metal enolates (common in auxiliary-directed chemistry), the choice of base, solvent, and additives is critical for forming a well-defined, rigid transition state.
-
Solution:
-
Base Selection: The choice of base (e.g., LDA, NaHMDS, Bu₂BOTf) can influence the geometry (E/Z) of the enolate, which in turn dictates the stereochemical outcome.
-
Temperature: As with catalytic reactions, lower temperatures are generally preferred to maximize selectivity.
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can help to chelate the substrate-auxiliary adduct, leading to a more ordered transition state and higher diastereoselectivity.
-
-
Q3: The enantiomeric excess is high, but the reaction yield is poor. What steps can I take?
This scenario often points to issues with reaction kinetics or catalyst stability rather than the stereocontrol mechanism.[2]
-
Potential Cause 1: Catalyst Deactivation or Insufficient Loading The catalyst may be degrading under the reaction conditions or the loading may be too low for efficient turnover.
-
Solution:
-
Increase Catalyst Loading: Perform the reaction with a moderately increased catalyst concentration.[2]
-
Investigate Stability: Run the reaction with a fresh batch of catalyst to determine if deactivation is the issue.[2] Consider if any impurities in the substrate or solvent could be poisoning the catalyst.
-
-
-
Potential Cause 2: Incomplete Reaction The reaction may have stalled before reaching completion.
-
Solution:
-
Monitor Reaction Progress: Use TLC or GC to track the consumption of the starting material over time.
-
Increase Reaction Time: Simply allowing the reaction to run for a longer period may be sufficient.
-
Modest Temperature Increase: A slight increase in temperature can improve the reaction rate. However, be cautious, as this may negatively impact the enantioselectivity.[2] It is crucial to re-verify the ee at the new temperature.
-
-
Frequently Asked Questions (FAQs)
What are the most common strategies for synthesizing enantiomerically enriched this compound?
There are three primary strategies employed:
-
Asymmetric Catalysis: This involves the use of a small amount of a chiral catalyst to convert a prochiral precursor into the desired enantiomerically enriched product. A common approach is the asymmetric hydrogenation of a corresponding tetrahydropyridinone.
-
Chiral Auxiliary Mediated Synthesis: An enantiomerically pure chiral auxiliary is temporarily attached to the substrate to direct a subsequent stereoselective transformation.[6] After the key bond is formed, the auxiliary is removed, yielding the chiral product.[9]
-
Resolution of a Racemic Mixture: A 50:50 mixture of both enantiomers is prepared, and then the enantiomers are separated. Common methods include:
-
Enzymatic Kinetic Resolution: An enzyme selectively reacts with one enantiomer, allowing the separation of the unreacted enantiomer from the modified one.[10][11] Lipases and ketoreductases are often effective.[12][13]
-
Chemical Kinetic Resolution: A chiral reagent or catalyst reacts at different rates with the two enantiomers.[14][15][16]
-
Diastereomeric Salt Formation: The racemic this compound (which is both an alcohol and a lactam) can be reacted with a chiral acid or base to form diastereomeric salts, which can often be separated by crystallization due to different solubilities.[10]
-
How do I choose the right strategy for my needs?
The choice depends on factors like scale, cost, and available expertise.
| Strategy | Advantages | Disadvantages | Best For |
| Asymmetric Catalysis | Atom economical, highly efficient, small amount of chiral material needed. | Catalyst can be expensive and sensitive; requires significant optimization. | Large-scale synthesis where efficiency is key. |
| Chiral Auxiliary | Reliable, well-established methods, predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary, not atom economical. | Early-stage drug development and complex molecule synthesis.[6] |
| Enzymatic Resolution | Environmentally friendly ("green chemistry"), highly selective, mild reaction conditions.[11][13] | Limited to 50% theoretical yield for the desired enantiomer; requires screening of enzymes. | Projects where sustainability is a priority and when a suitable enzyme is available. |
| Chemical Resolution | Technically straightforward, can be effective for specific molecules. | Often requires trial-and-error to find a suitable resolving agent; limited to 50% yield. | Situations where other methods have failed or for specific substrates. |
What are the standard methods for determining enantiomeric excess (ee)?
The most common and reliable methods are chromatographic.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP) which interacts differently with the two enantiomers, causing them to separate and elute at different times.[3][17]
-
Chiral Gas Chromatography (GC): Similar in principle to HPLC, but used for volatile compounds. The sample is often derivatized first to increase its volatility.
-
NMR Spectroscopy with Chiral Shift Reagents: In some cases, a chiral lanthanide shift reagent can be added to an NMR sample. The reagent complexes with the enantiomers, causing their signals in the NMR spectrum to be shifted to different degrees, allowing for quantification.
My chiral HPLC peaks are poorly resolved. What can I do?
Poor resolution makes accurate ee determination impossible.[4] To improve it:
-
Change the Mobile Phase: Vary the ratio of your solvents (e.g., hexane/isopropanol). Small changes can have a large impact.
-
Adjust the Flow Rate: A slower flow rate often improves resolution.
-
Modify the Temperature: Running the HPLC column at a lower or higher temperature can affect the interactions with the stationary phase and improve separation.
-
Try a Different Chiral Column: There are many different types of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type). The best column for a given separation often needs to be determined empirically.[5]
Experimental Workflows & Diagrams
Workflow 1: General Protocol for Troubleshooting Low Enantiomeric Excess
This workflow provides a logical sequence for diagnosing and solving issues with low ee.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uma.es [uma.es]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 9. benchchem.com [benchchem.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Stability and storage conditions for 3-Hydroxypiperidin-2-one
Welcome to the technical support guide for 3-Hydroxypiperidin-2-one (CAS: 19365-08-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this compound in your experiments. As a hydroxylated lactam, its stability is paramount for reproducible and reliable results. This guide provides in-depth answers to common questions and troubleshooting advice based on established chemical principles and material safety data.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. The container must be tightly sealed to prevent moisture ingress, as the compound is moisture-sensitive. It is also recommended to store it in a dry, well-ventilated area, and for maximum integrity, particularly if the container will be opened multiple times, storing under an inert gas like argon or nitrogen is best practice.
-
Causality: The core structure of this compound contains a lactam (a cyclic amide) ring. This ring is susceptible to hydrolysis, a chemical reaction where water breaks the amide bond. Storing at low temperatures (-20°C) significantly reduces the kinetic energy of molecules, slowing down the rate of potential degradation reactions, including hydrolysis. The requirement for a dry environment and inert gas directly mitigates the risk of contact with water and atmospheric moisture, which are primary reactants for degradation.
Q2: How should I prepare and store solutions of this compound?
The stability of this compound in solution is lower than in its solid state and is highly dependent on the solvent, pH, and storage temperature.
-
Solvent Selection: Use anhydrous, high-purity solvents. Protic solvents, especially water, should be used with caution and only for immediate experimental use. Aprotic solvents like DMSO or DMF are common choices for stock solutions.
-
Temperature: For short-term storage (up to 24-72 hours), solutions may be kept at 2-8°C. However, for long-term storage, it is strongly recommended to store aliquots of the stock solution at -80°C.[1][2] This is a standard practice for many beta-lactam compounds to prevent degradation.[1][2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots of your stock solution. This practice ensures that the main stock remains uncontaminated and at a stable temperature.
Q3: What are the visible signs of degradation for this compound?
As a solid, this compound is typically an off-white or white crystalline powder.[3][4] Any significant change in color (e.g., to yellow or brown) or texture (e.g., clumping, becoming sticky or oily) suggests potential degradation or moisture absorption. For solutions, the appearance of cloudiness, precipitation (if not due to solubility limits), or color change can indicate compound instability or reaction with the solvent.
Troubleshooting Guide
Problem 1: My experimental results are inconsistent, showing a loss of compound activity over time.
Possible Cause: Degradation of the this compound stock solution.
Analysis: The lactam ring in the molecule's structure is highly strained and susceptible to hydrolysis, which would render the molecule inactive for its intended biological or chemical purpose. This process can be accelerated by factors such as storage temperature, pH of the solution, and repeated freeze-thaw cycles. Studies on other beta-lactam antibiotics show that even at refrigerated temperatures, degradation can occur over days or weeks.[5]
Solution Pathway:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. If this is not feasible, use a new, un-thawed aliquot from your -80°C stock.
-
Validate Aliquot Integrity: If you suspect degradation, you can run a quality control check (e.g., HPLC-MS or NMR) on an aliquot to confirm its purity and concentration before use.
-
Optimize Storage Protocol: Review your storage procedures. Ensure you are aliquoting solutions into small, single-use volumes and storing them at -80°C immediately after preparation.[2] Avoid storing working solutions at room temperature for extended periods.
Problem 2: The solid compound has clumped together and appears moist.
Possible Cause: Exposure to atmospheric moisture.
Analysis: The material is designated as moisture-sensitive. Hygroscopic compounds readily absorb water from the air, leading to a change in physical appearance. This absorbed water can then act as a reactant, initiating the hydrolysis of the lactam ring, even in the solid state, albeit at a slower rate than in solution.
Solution Pathway:
-
Handling Environment: Handle the solid compound in a controlled environment, such as a glove box with an inert atmosphere or, at a minimum, by quickly weighing and resealing the container in a low-humidity room.
-
Container Integrity: Always ensure the container is sealed tightly immediately after use.[6] For primary containers from the supplier, check that the seal has not been compromised.
-
Desiccation: Store the container inside a desiccator, especially if it is stored at refrigerated temperatures, to protect it from condensation that can form when the cold container is exposed to warmer, ambient air.
Problem 3: I am observing unexpected peaks in my analytical analysis (LC-MS, NMR) after dissolving the compound.
Possible Cause: Formation of degradation products.
Analysis: The primary degradation pathway is likely the hydrolysis of the amide bond in the piperidinone ring. This would result in the formation of 5-amino-3-hydroxyhexanoic acid. Other potential degradation products could arise from the oxidation of the secondary alcohol group. The rate and type of degradation can be influenced by the pH and presence of oxidizing agents.[7][8]
Solution Pathway:
-
Identify Degradants: Based on the mass or spectral data, try to identify the structure of the impurity. The hydrolyzed product would have a molecular weight increase of 18 (the mass of water).
-
Use Anhydrous Solvents: When preparing samples for analysis, always use fresh, anhydrous grade solvents to minimize solvent-induced degradation.
-
Control pH: If your experimental buffer is acidic or basic, be aware that this can catalyze hydrolysis. Prepare the solution immediately before use if non-neutral pH is required.
Data Summary: Storage Conditions
| Condition | Form | Temperature | Recommended Duration | Rationale |
| Long-Term | Solid | -20°C | > 1 year | Minimizes all potential degradation pathways. |
| Long-Term | Solution (Aprotic Solvent) | -80°C | Up to 6 months[2] | Drastically slows molecular motion, preventing hydrolysis and other reactions. Recommended for lactams.[1][2] |
| Short-Term | Solid | 2-8°C | Weeks to Months | Acceptable if -20°C is unavailable, but requires strict moisture control. |
| Short-Term | Solution | 2-8°C | 24 - 72 hours | Slows degradation but does not halt it. Risk of hydrolysis remains. |
| Working Use | Solid / Solution | Room Temperature | Hours | Not recommended for storage. Stable for the duration of a typical experiment, but prolonged exposure should be avoided. |
Experimental Protocol: Preparation and Storage of Stock Solutions
This protocol provides a self-validating system to ensure the stability and integrity of this compound stock solutions.
Objective: To prepare a 10 mM stock solution in DMSO and store it for long-term use.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials or polypropylene cryotubes
-
Calibrated analytical balance and appropriate weighing tools
-
Pipettes for sterile solvent transfer
Methodology:
-
Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere Handling: If possible, perform weighing inside a glove box or under a gentle stream of inert gas. This minimizes exposure to air and moisture.
-
Weighing: Quickly and accurately weigh the desired amount of the compound into a suitable vial. The molecular weight of this compound is 115.13 g/mol .[9] For a 1 mL 10 mM stock, you would need 1.15 mg.
-
Solvent Addition: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. Avoid vigorous heating to aid dissolution, as this can accelerate thermal degradation.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in properly labeled cryotubes. The volume of the aliquots should correspond to the amount needed for a single experiment.
-
Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the tube with inert gas. This displaces oxygen and moisture, further protecting the solution.
-
Storage: Immediately place the labeled aliquots into a -80°C freezer for long-term storage.
-
Record Keeping: Maintain a detailed log of the stock solution, including concentration, date of preparation, solvent used, and number of aliquots.
Visualization of Stability Factors
The following diagram illustrates the key environmental factors that can compromise the stability of this compound, leading to its degradation.
Caption: Factors affecting the stability of this compound.
References
- 1. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 5. Cold-temperature stability of five beta-lactam antibiotics in bovine milk and milk extracts prepared for liquid chromatography-electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. appretech.com [appretech.com]
Technical Support Center: Synthesis of 3-Hydroxypiperidin-2-one
Document ID: TSG-C308-01
Last Updated: January 7, 2026
Welcome to the technical support guide for the synthesis of 3-Hydroxypiperidin-2-one. This valuable lactam is a key building block in medicinal chemistry, particularly for accessing novel scaffolds in drug discovery programs. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My goal is to provide not just solutions, but also the underlying chemical principles to empower your synthetic efforts.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are several established routes, each with its own advantages and challenges. The choice of route often depends on the available starting materials, scale, and desired stereochemistry.
-
Baeyer-Villiger Oxidation of N-protected-3-piperidinone: This is a widely used method where a cyclic ketone is converted to a lactone.[1][2] The N-protecting group (e.g., Boc, Cbz) is crucial for solubility and to prevent side reactions. The key challenge here is controlling the regioselectivity of the oxygen insertion.
-
Cyclization of 5-amino-3-hydroxypentanoic acid derivatives: This is a more linear approach where an open-chain precursor is cyclized to form the lactam ring.[3] This method can offer good control over stereochemistry if chiral starting materials are used.
-
Hydrolysis of 3-acetoxypiperidin-2-one: This is often the final step in a multi-step synthesis where the hydroxyl group is protected as an acetate. The hydrolysis conditions need to be carefully controlled to avoid lactam ring opening.
-
Direct C-H oxidation of N-substituted piperidines: Newer methods are emerging that allow for the direct oxidation of C-H bonds to install the hydroxyl and carbonyl groups, offering a more atom-economical approach.[4][5]
Q2: I need to synthesize an enantiomerically pure version of this compound. What are the best strategies?
A2: Achieving high enantiopurity is a common requirement. Here are some proven strategies:
-
Asymmetric Baeyer-Villiger Oxidation: This can be achieved using chiral catalysts or enzymes (Baeyer-Villiger monooxygenases or BVMOs).[2][6] Lipases can also be used for kinetic resolution of a racemic intermediate, such as a hydroxy ester precursor.[7]
-
Starting from the Chiral Pool: Utilizing readily available chiral starting materials like L-serine can provide a robust pathway to enantiopure products.[8]
-
Enzymatic Resolution: Racemic mixtures of this compound or its precursors can be resolved using enzymes like Candida antarctica lipase B (CAL-B), which can selectively acylate or hydrolyze one enantiomer.[5]
Part 2: Troubleshooting Guide: Reaction & Yield Issues
This section addresses common problems encountered during the synthesis, focusing on causality and actionable solutions.
Q3: My Baeyer-Villiger oxidation of N-Boc-3-piperidone is giving very low yields. What's going wrong?
A3: Low yields in this reaction are a frequent issue and can often be traced back to a few key factors.[9]
Possible Causes & Solutions:
-
Peracid Decomposition: Peroxy acids like m-CPBA are prone to decomposition, especially if they are old or have been stored improperly. Always use a freshly opened bottle or titrate your peracid to determine its active oxygen content before use.
-
Incorrect Migratory Aptitude: The Baeyer-Villiger reaction's success depends on the preferential migration of one of the alpha-carbons to the oxygen atom. The general migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[10] For 3-piperidone, the migration of the more substituted C4 is generally favored over the C2 methylene, but this can be influenced by reaction conditions.
-
Reaction Conditions: The reaction is sensitive to temperature and pH. Running the reaction at too high a temperature can lead to decomposition of both the peracid and the product. Conversely, if the temperature is too low, the reaction may stall.
-
Side Reactions: The nitrogen atom in the piperidine ring can be oxidized by the peracid, leading to N-oxide formation. While an N-Boc group mitigates this, it doesn't eliminate the possibility entirely.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Baeyer-Villiger oxidation.
Experimental Protocol: Titration of m-CPBA
-
Accurately weigh ~100 mg of m-CPBA into an Erlenmeyer flask.
-
Dissolve in 20 mL of a 1:1 mixture of acetic acid and chloroform.
-
Add 5 mL of a saturated potassium iodide (KI) solution. The solution should turn dark brown/yellow as iodine is liberated.
-
Immediately titrate with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the color fades to a pale yellow.
-
Add a few drops of a starch indicator solution (a deep blue/black color will appear).
-
Continue the titration until the blue color disappears completely.
-
Calculate the percentage of active oxygen to determine the purity of your m-CPBA.
Q4: My cyclization of 5-amino-3-hydroxypentanoic acid is not proceeding to completion. How can I drive the reaction forward?
A4: This intramolecular lactamization is an equilibrium process. To drive it towards the product, you need to address a few key principles.
Possible Causes & Solutions:
-
Water Removal: The reaction produces a molecule of water. If not removed, it can hydrolyze the lactam product, pushing the equilibrium back to the starting material.
-
Solution: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or add molecular sieves to the reaction mixture.
-
-
Activation of the Carboxylic Acid: The direct condensation of an amine and a carboxylic acid requires high temperatures. Activating the carboxylic acid can significantly lower the required temperature and improve yields.
-
Solution: Convert the carboxylic acid to a more reactive species, such as an ester (e.g., methyl or ethyl ester), and then perform the cyclization. Alternatively, use coupling agents like EDC or DCC.
-
-
pH Control: The pH of the reaction is critical. The amine needs to be in its free base form to be nucleophilic. If the reaction medium is too acidic, the amine will be protonated and non-reactive.
-
Solution: If starting from an amino acid salt, add a non-nucleophilic base to liberate the free amine before attempting cyclization.
-
Part 3: Troubleshooting Guide: Purification & Purity
Q5: I'm having difficulty purifying this compound by column chromatography. It seems to be very polar.
A5: Yes, the combination of the hydroxyl group and the lactam makes this compound quite polar, which can present challenges for standard silica gel chromatography.
Recommendations for Purification:
| Method | Mobile Phase System (Starting Point) | Key Considerations |
| Silica Gel Chromatography | Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 98:2 to 90:10) | The compound may streak on silica. Adding a small amount of ammonium hydroxide (0.5-1%) to the mobile phase can improve peak shape by deactivating acidic sites on the silica. |
| Reversed-Phase Chromatography | Water / Acetonitrile (ACN) with 0.1% Formic Acid or TFA | This can be very effective for polar compounds. The acidic modifier helps to protonate any basic impurities and improve peak shape. |
| Recrystallization | Ethyl Acetate / Hexanes or Isopropanol | If the crude product is sufficiently pure (>90%), recrystallization can be an excellent and scalable purification method. |
Q6: My NMR spectrum shows an unexpected impurity. What could it be?
A6: The nature of the impurity will depend on your synthetic route.
-
If coming from a Baeyer-Villiger oxidation: You may have the undesired regioisomer (a 7-membered lactone). Look for characteristic shifts in the NMR that would indicate a different ring size.
-
If coming from hydrolysis of an acetate: Incomplete hydrolysis will leave the 3-acetoxy derivative. Look for a singlet around 2.1 ppm in the ¹H NMR, corresponding to the acetyl methyl group.
-
Ring-opened product: Under harsh basic or acidic conditions during workup or purification, the lactam can hydrolyze to 5-amino-3-hydroxypentanoic acid.[3] This will have a very different NMR spectrum, with the disappearance of the characteristic amide NH proton.
Part 4: Troubleshooting Guide: Stability & Characterization
Q7: Is this compound stable for long-term storage?
A7: this compound is generally stable when stored as a solid under cold and dry conditions (e.g., at -20°C with a desiccant). However, it can be susceptible to a couple of degradation pathways:
-
Hydrolysis: As a lactam, it can be hydrolyzed under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.[11]
-
Dimerization/Polymerization: While less common for a six-membered ring lactam compared to smaller rings, it's a possibility over very long storage periods or in the presence of catalytic amounts of acid or base.
Best Practices for Storage:
-
Store as a solid in a tightly sealed container.
-
Store at low temperatures (-20°C is recommended).
-
Store under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Avoid exposure to moisture and atmospheric CO₂ (which can form carbonic acid in the presence of trace water).
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 21462347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refinement of Reaction Conditions for 3-Hydroxypiperidin-2-one
Welcome to the technical support resource for the synthesis and refinement of 3-Hydroxypiperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during its synthesis. The following sections are structured in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering plausible causes and actionable solutions based on established chemical principles.
Q1: My cyclization reaction to form this compound from a 5-halo-2-hydroxypentylamine precursor is resulting in a low yield and a complex mixture of byproducts. What are the critical parameters to control?
A1: Low yields in this intramolecular cyclization are typically traced back to suboptimal reaction conditions, particularly temperature and the method of base addition. The reaction involves a nucleophilic attack of the primary amine on the terminal alkyl halide, and competing intermolecular reactions can dominate if conditions are not precisely controlled.
Plausible Causes & Recommended Solutions:
-
Inadequate Temperature Control: The most critical parameter is temperature. The exothermic nature of the neutralization and cyclization can lead to localized heating, promoting side reactions.
-
Solution: A Chinese patent (CN106432059A) strongly recommends that the temperature of the reaction solution should not exceed 15°C during the addition of the base, with an optimal range of 10-15°C.[1] It is crucial to use an ice bath and monitor the internal temperature of the reaction vessel closely. Slow, dropwise addition of the base is essential to maintain this temperature range.[1]
-
-
Incorrect Base or Addition Method: The choice and delivery of the inorganic base are paramount for efficient cyclization.
-
Solution: Use an aqueous solution of an inorganic base like sodium carbonate (Na₂CO₃).[1] Adding the base as a solution rather than a solid helps dissipate heat more effectively. The patent suggests adding a solution of 15.0g of sodium carbonate in 60mL of water to 86.0g of 5-bromo-2-hydroxypentylamine hydrobromide in 150mL of water over approximately one hour.[1]
-
-
Suboptimal Reaction Time and Temperature Profile: The reaction may require a multi-stage temperature profile for completion.
-
Solution: After the initial base addition at 10-15°C, continue stirring at around 15°C for 2 hours. Subsequently, warming the reaction to 30-40°C for an additional 2 hours can drive the cyclization to completion.[1]
-
Below is a workflow diagram to troubleshoot the cyclization process.
References
Technical Support Center: Monitoring 3-Hydroxypiperidin-2-one Reactions
Welcome to the technical support center for analytical techniques in monitoring the synthesis of 3-Hydroxypiperidin-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for common analytical challenges. As your virtual application scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you to make informed decisions in your laboratory.
The synthesis of this compound, a valuable chiral building block in pharmaceutical development, requires robust analytical monitoring to ensure reaction completion, identify impurities, and control stereochemistry. This resource provides a comprehensive overview of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of this compound reactions due to its versatility in separating non-volatile and thermally sensitive compounds. Given the polar nature of the analyte, specific challenges can arise.
Troubleshooting Guide: HPLC Analysis
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing for a polar compound like this compound on a reversed-phase column is a common issue. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The hydroxyl and amide groups in your analyte can interact with residual, un-capped silanol groups on the silica-based stationary phase through hydrogen bonding. This leads to a portion of the analyte being retained longer, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive amine (e.g., 0.1% triethylamine) or a mild acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. These additives will preferentially interact with the active silanol sites, masking them from your analyte.
-
Column Choice: Switch to a column with a more inert stationary phase, such as one with end-capping or a hybrid particle technology (e.g., CORTECS T3 columns), which are designed to minimize silanol interactions and are compatible with 100% aqueous mobile phases.[1]
-
pH Adjustment: Ensure the mobile phase pH is in a range where the analyte is in a single ionic form. For this compound, a slightly acidic mobile phase (pH 3-5) is generally a good starting point.
-
Question: I am having difficulty retaining my highly polar starting materials and this compound on my C18 column. What are my options?
Answer: Poor retention of polar analytes on traditional C18 columns is a classic challenge in reversed-phase chromatography.[1][2]
-
Causality: C18 phases are nonpolar and retain compounds primarily through hydrophobic interactions. Highly polar molecules have limited interaction with the stationary phase and elute very early, often near the void volume.
-
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[3] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Aqueous C18 Columns: Employ specialized "aqueous compatible" reversed-phase columns that are designed to prevent phase collapse in highly aqueous mobile phases.[1]
-
Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid for basic analytes) to the mobile phase. This reagent forms a neutral complex with your analyte, increasing its hydrophobicity and retention on a C18 column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[1][2]
-
HPLC FAQs
-
Q: What is a good starting mobile phase for analyzing this compound on a C18 column?
-
A: A good starting point is a gradient elution with Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Q: How do I validate my HPLC method for monitoring this reaction?
Experimental Protocol: Chiral HPLC Separation
For stereoselective syntheses, resolving the enantiomers of this compound is critical.
-
Column Selection: Utilize a chiral stationary phase (CSP) based on polysaccharide derivatives, such as cellulose or amylose carbamate derivatives (e.g., Chiralcel® OD-H, Chiralpak® IA).[7][8]
-
Mobile Phase: Normal-phase chromatography often provides better enantioseparation for this class of compounds. A typical mobile phase would be a mixture of hexane and a polar alcohol like isopropanol or ethanol.
-
Method Development:
-
Start with an isocratic mobile phase of 90:10 hexane:isopropanol.
-
Adjust the ratio of the alcohol to optimize the resolution and retention time. Increasing the alcohol content will generally decrease retention time.
-
The flow rate should be set according to the column manufacturer's recommendation, typically around 0.5-1.0 mL/min.
-
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., ~210 nm, as the chromophore is the amide bond).
Section 2: Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds. For this compound, derivatization is often necessary to increase its volatility and thermal stability.
Troubleshooting Guide: GC Analysis
Question: I am seeing broad, tailing peaks for my derivatized this compound. What could be the issue?
Answer: This is often indicative of active sites within the GC system or incomplete derivatization.
-
Causality: The polar nature of the original molecule, even after derivatization, can lead to interactions with active sites in the injector liner or the column. These interactions can be caused by residual silanol groups or metal contaminants.
-
Solutions:
-
Injector Liner: Use a deactivated liner and replace it regularly. Contamination in the liner is a common source of peak tailing.[9]
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual contaminants.[10]
-
Derivatization Check: Confirm that your derivatization reaction has gone to completion. The presence of underivatized analyte will certainly cause peak tailing. Analyze the reaction mixture by another technique (like NMR) to confirm complete conversion.
-
Question: My retention times are shifting between injections. How can I improve reproducibility?
Answer: Retention time shifts in GC are typically caused by variations in flow rate, temperature, or pressure.[9][11]
-
Causality: Inconsistent carrier gas flow or pressure, or fluctuations in the oven temperature will directly impact the time it takes for the analyte to travel through the column.
-
Solutions:
-
Leak Check: Perform a thorough leak check of the system, paying close attention to the septum and column fittings. A leaky septum is a common culprit and should be replaced regularly.[12]
-
Carrier Gas: Ensure a stable and high-purity carrier gas supply. Check the gas cylinder pressure and the regulator.
-
Oven Temperature: Verify the stability of the oven temperature. Allow sufficient equilibration time before starting a sequence of injections.[10]
-
GC FAQs
-
Q: What derivatizing agent is suitable for this compound?
-
A: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are commonly used to derivatize both the hydroxyl and the N-H group of the lactam, increasing volatility for GC analysis.
-
-
Q: What type of GC column is recommended?
-
A: A mid-polarity column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase, is a good starting point for analyzing the derivatized compound.[13]
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of a this compound reaction.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring, providing real-time kinetic and mechanistic information without the need for sample workup.[14][15]
Troubleshooting Guide: In-Situ NMR Monitoring
Question: The signal-to-noise ratio of my spectra is too low for accurate quantification, especially for minor components.
Answer: Improving the signal-to-noise (S/N) ratio is crucial for quantitative NMR.[16]
-
Causality: A low S/N can result from a low concentration of the analyte, an insufficient number of scans, or suboptimal acquisition parameters.
-
Solutions:
-
Increase Number of Scans (ns): The S/N ratio increases with the square root of the number of scans. However, for reaction monitoring, increasing the number of scans also increases the time for each data point, potentially blurring kinetic information. A balance must be struck.[14]
-
Optimize Relaxation Delay (d1): For quantitative analysis, the relaxation delay should be at least 5 times the longest T1 relaxation time of the nuclei of interest to ensure full magnetization recovery between scans.[16]
-
Higher Magnetic Field: If available, using a spectrometer with a higher magnetic field strength will inherently provide better sensitivity.
-
Cryoprobe: Utilize a cryoprobe if accessible, as it can significantly enhance the S/N ratio.
-
Question: My peaks are shifting during the reaction. Is this a problem with the instrument?
Answer: While instrument instability can be a cause, peak shifting during a reaction is often due to changes in the sample matrix.
-
Causality: Changes in the chemical environment, such as a change in pH, solvent polarity, or temperature (due to an exothermic reaction), can alter the chemical shifts of the nuclei.[17]
-
Solutions:
-
Temperature Control: Use the spectrometer's variable temperature unit to maintain a constant and controlled temperature throughout the experiment.[14]
-
Internal Standard: Use a non-reactive internal standard with a known chemical shift that is insensitive to changes in the reaction matrix. This allows you to reference your peaks of interest accurately.
-
Shimming: While the initial shimming should be good, changes in the sample's magnetic susceptibility during the reaction can degrade the shim. If the reaction is slow, periodic re-shimming might be possible.
-
NMR FAQs
-
Q: How can I monitor a reaction in real-time using NMR?
-
A: This can be achieved by setting up a pseudo-2D "kinetics" experiment where a series of 1D spectra are acquired at set time intervals.[14] Modern NMR software often has dedicated packages for reaction monitoring.
-
-
Q: Which protons are best to monitor for the formation of this compound?
-
A: The proton on the carbon bearing the hydroxyl group (C3-H) often appears in a distinct region of the spectrum and is a good indicator of product formation. The disappearance of signals from the starting materials should also be monitored concurrently.
-
Logical Relationship for NMR Data Analysis
References
- 1. waters.com [waters.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. particle.dk [particle.dk]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. aelabgroup.com [aelabgroup.com]
- 11. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Strategies for Difficult Purifications of Piperidinone Compounds
Welcome to the technical support center for piperidinone compound purification. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common and complex purification challenges associated with this important class of heterocyclic compounds. The piperidine ring is a vital scaffold in pharmaceutical research, but its basic nitrogen and potential for various substitutions can introduce unique purification hurdles.[1][2]
This guide is structured to help you diagnose problems, select appropriate strategies, and execute detailed protocols effectively.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My piperidinone compound is an oil and won't solidify or crystallize. How can I purify it?
Probable Cause: The presence of residual solvents, unreacted starting materials, or reaction by-products can act as impurities that inhibit crystallization, resulting in an oil. The inherent structural properties of your specific piperidinone might also favor a liquid or amorphous state.
Solution Strategy:
-
Initial Work-up and Solvent Removal: Ensure all extraction and washing steps were thorough. Dry the organic layer completely with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating. Use a high-vacuum pump (after initial rotary evaporation) to remove trace amounts of high-boiling solvents like DMF or DMSO.
-
Attempt Co-evaporation: Dissolve the oil in a low-boiling solvent like dichloromethane (DCM) or methanol and re-concentrate it. Repeating this process 2-3 times can help azeotropically remove stubborn residual solvents.
-
Purification via Column Chromatography: If the oil persists, column chromatography is the most reliable method for purification.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. The basic nitrogen of the piperidinone can cause streaking on silica gel.
-
Recommendation: To mitigate streaking, add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonium hydroxide, to your mobile phase.[3]
-
Workflow: Purification of an Oily Piperidinone
Caption: Decision workflow for purifying an oily piperidinone product.
Q2: I see multiple spots or streaking for my piperidinone compound on a silica TLC plate. What does this mean and how do I fix it?
Probable Cause:
-
Multiple Spots: This indicates the presence of impurities, which could be starting materials, reagents, or side-products.
-
Streaking: This is a common issue with basic compounds like piperidones on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor band shape and inefficient separation.
Solution Strategy:
-
Address Streaking with a Basic Modifier:
-
Protocol: Prepare your chromatography mobile phase (e.g., a mixture of ethyl acetate and hexane) and add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide.[3] Swirl to mix thoroughly before running your TLC or column. This neutralizes the acidic sites on the silica, preventing strong ionic interactions and resulting in sharper, well-defined spots.
-
-
Optimize the Mobile Phase for Separation:
-
Principle: The polarity of the mobile phase must be optimized to achieve good separation (Rf values between 0.2 and 0.5).
-
Methodology: Systematically screen different solvent systems. Start with a non-polar system and gradually increase polarity. A table of common solvent systems is provided below.
-
Table 1: Recommended Mobile Phases for Piperidinone Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| 10-50% Ethyl Acetate in Hexane | Low to Medium | Good starting point for many N-substituted piperidinones.[4] |
| 80% Petroleum Ether / 20% Ethyl Acetate | Low | Suitable for less polar derivatives.[3] |
| 1-10% Methanol in Dichloromethane (DCM) | Medium to High | Effective for more polar piperidinones. |
| 5% Triethylamine in Ethyl Acetate | Basic Modifier | Used to purify highly basic piperidinones that streak significantly. |
All systems benefit from the addition of ~0.5-1% triethylamine to prevent streaking.
Q3: My crystallization attempt failed (oiled out, no crystals formed). What steps should I take to induce crystallization?
Probable Cause: The compound may be too soluble in the chosen solvent, the cooling process may be too rapid, or the solution may not be saturated enough. Impurities can also significantly inhibit crystal lattice formation.[4]
Solution Strategy:
If initial attempts with common solvents like ethanol or methanol fail, a systematic approach is necessary.[4]
Protocol: Troubleshooting Crystallization
-
Ensure Purity: First, confirm the purity of your compound by TLC or LC-MS. If significant impurities are present, purify by column chromatography before re-attempting crystallization.
-
Solvent Screening:
-
Take small aliquots of your compound and test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane).
-
A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but fully soluble upon heating.[4]
-
-
Induce Crystallization:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and leave the container partially open in a fume hood to allow the solvent to evaporate slowly.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure solid material, add a tiny crystal (a "seed crystal") to the saturated solution to initiate crystallization.
-
Anti-Solvent Addition: Dissolve your compound in a solvent in which it is very soluble. Then, slowly add a miscible "anti-solvent" in which it is insoluble until the solution becomes cloudy (the cloud point). Warm slightly to redissolve, then allow to cool slowly. A common system is dissolving in DCM or ethyl acetate and adding hexane as the anti-solvent.
-
Crystallization Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting difficult crystallizations.
Frequently Asked Questions (FAQs)
Q4: What is the best general strategy for purifying a novel piperidinone compound for the first time?
For a completely new piperidinone derivative, a multi-step approach is recommended:
-
Aqueous Work-up: After the reaction, perform a standard aqueous work-up (e.g., washing with water, brine) to remove water-soluble impurities and reagents.
-
Initial Purification by Chromatography: Do not attempt to crystallize the crude product directly unless it solidifies spontaneously upon concentration and appears clean by TLC. Perform flash column chromatography on silica gel first. This step is crucial for removing closely related impurities and achieving a high level of purity.[5]
-
Crystallization for Final Polishing: Once you have a purified, amorphous solid or oil from chromatography, use crystallization as the final step to obtain a high-purity, crystalline solid. This is also essential for obtaining material suitable for X-ray crystallography. Many piperidinone derivatives have been successfully crystallized from ethanol, methanol, or mixtures of ethyl acetate and hexane.[4]
Q5: My piperidinone has a chiral center. How do I separate the enantiomers?
Context: Enantiomers of chiral drugs can have significantly different pharmacological and toxicological profiles, making their separation essential.[6]
Solution Strategy:
Direct separation of enantiomers requires a chiral environment. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC).
-
Chiral Stationary Phases (CSPs): This is the most effective method. You will need to screen various chiral columns to find one that provides adequate separation.
-
Common CSPs: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) and protein-based columns (e.g., α1-acid glycoprotein, AGP) are excellent starting points.[7][8]
-
Mobile Phase: The mobile phase composition is critical and depends on the column type. It can range from normal-phase (e.g., heptane/isopropanol) to reversed-phase (e.g., aqueous buffers/acetonitrile) or polar organic modes.[8]
-
-
Enzymatic Resolution: This chemo-enzymatic approach can be used to selectively modify one enantiomer, allowing for subsequent separation of the modified and unmodified forms. For example, Candida antarctica lipase (CAL-B) has been used for the kinetic resolution of piperidone derivatives.[9]
-
Diastereomeric Salt Formation: If your piperidinone is basic, you can react it with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization. Afterward, the pure enantiomer can be liberated by treatment with a base.
Q6: How do I confirm the purity and identity of my final piperidinone compound?
A combination of analytical techniques is required to unambiguously confirm the structure and assess the purity of your final compound.
-
Chromatographic Methods:
-
HPLC/UPLC: A high-performance liquid chromatography analysis is the gold standard for purity assessment. A single, sharp peak on multiple systems (e.g., reversed-phase C18 column) indicates high purity.[10][11]
-
TLC: A quick check showing a single spot in multiple solvent systems is a good indicator of purity.
-
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H, ¹³C): Nuclear Magnetic Resonance is the most powerful tool for structural elucidation. The spectra should be clean, with correct chemical shifts, coupling constants, and integrations corresponding to the expected structure.
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
-
Physical Characterization:
-
Melting Point: A sharp melting point range (typically < 2 °C) is a classic indicator of a pure crystalline solid.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution [mdpi.com]
- 10. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Strategic Advantage of 3-Hydroxypiperidin-2-one in Chiral Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise control of stereochemistry is not merely a technical detail but a fundamental pillar of rational drug design. The biological activity of a chiral drug molecule is intrinsically linked to its three-dimensional architecture, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Consequently, the selection of an appropriate chiral synthon—a pre-existing stereocenter that can be incorporated into a larger molecule—is a critical strategic decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route.
This guide provides an in-depth, objective comparison of 3-hydroxypiperidin-2-one with other prominent chiral synthons in the context of drug design and development. As Senior Application Scientists, our goal is to move beyond a simple cataloging of options and instead offer a nuanced analysis grounded in experimental data and mechanistic understanding. We will explore the causality behind synthetic choices, presenting a clear rationale for why one building block may be favored over another in a given synthetic campaign.
The Central Role of Chiral Synthons in Pharmaceutical Synthesis
The use of chiral synthons is a cornerstone of asymmetric synthesis, offering a reliable method to introduce a desired stereocenter without the need for often complex and less efficient enantioselective reactions on a more advanced intermediate.[1] The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids and carbohydrates, which serve as versatile starting materials for the synthesis of complex chiral molecules.[2][3]
The ideal chiral synthon possesses several key attributes:
-
High Enantiomeric Purity: To ensure the final active pharmaceutical ingredient (API) is a single, active enantiomer.
-
Versatile Functionality: Allowing for a range of chemical transformations to build molecular complexity.
-
Scalability: The synthesis of the synthon itself should be amenable to large-scale production.
-
Cost-Effectiveness: To ensure the economic viability of the overall drug manufacturing process.
This guide will focus on a comparative analysis of this compound against other widely employed chiral synthons, including those derived from the chiral pool and synthetic auxiliaries.
This compound: A Privileged Scaffold
The this compound moiety is a valuable chiral building block due to its rigid, six-membered ring structure and the presence of two key functional groups: a hydroxyl group and a lactam. This combination allows for diverse synthetic manipulations, making it a versatile intermediate in the synthesis of a variety of biologically active molecules, particularly those containing a piperidine core. The piperidine motif is a ubiquitous structural element in a vast array of pharmaceuticals and natural products.[4]
Enantioselective Synthesis of this compound
The efficient and stereoselective synthesis of this compound is crucial for its utility as a chiral synthon. Several methods have been developed, often employing enzymatic resolutions or asymmetric hydrogenations. For instance, an asymmetric total synthesis of stereoisomers of a 3-hydroxy-2-piperidone alkaloid derivative has been achieved through a direct double C-H oxidation of a simple benzylated piperidine, followed by a Baker's yeast reduction of the resulting carbonyl group. This chemoenzymatic approach provides rapid access to the optically enriched (S)-1-benzyl-3-hydroxy-2-piperidone in just three steps.[5]
Caption: Chemoenzymatic synthesis of (S)-3-Hydroxypiperidin-2-one.
Comparative Analysis with Other Chiral Synthons
The true value of a chiral synthon is best understood through a direct comparison with viable alternatives in the context of a specific synthetic target. We will use the synthesis of 2-substituted piperidine alkaloids, a common motif in drug discovery, as a benchmark for this analysis.
Phenylglycinol-Derived Lactams
Phenylglycinol-derived lactams are widely used chiral auxiliaries that enable highly diastereoselective alkylations to introduce substituents at the C2 position of the piperidine ring.[6][7]
Workflow:
-
Condensation: Reaction of a δ-ketoacid with (R)-phenylglycinol to form a bicyclic lactam.
-
Diastereoselective Alkylation: Deprotonation of the lactam followed by reaction with an electrophile, where the bulky phenylglycinol auxiliary directs the approach of the electrophile to the opposite face.
-
Auxiliary Cleavage: Removal of the chiral auxiliary to yield the desired enantiopure 2-substituted piperidine.
Caption: Synthetic workflow using a phenylglycinol chiral auxiliary.
Evans Auxiliaries (Oxazolidinones)
Evans oxazolidinones are another class of powerful chiral auxiliaries used for a wide range of asymmetric transformations, including alkylations and aldol reactions.[8][9] The stereochemical outcome is directed by the substituents on the oxazolidinone ring.
Workflow:
-
N-Acylation: Attachment of a carboxylic acid to the chiral oxazolidinone.
-
Diastereoselective Enolate Formation and Alkylation: Generation of a specific enolate geometry followed by reaction with an electrophile.
-
Auxiliary Cleavage: Removal of the auxiliary to reveal the chiral product.
Chiral Amino Acids (from the Chiral Pool)
Amino acids, such as L-pipecolic acid, are readily available from the chiral pool and serve as excellent starting materials for the synthesis of piperidine derivatives.[10]
Workflow:
-
Functional Group Manipulation: Protection of the amine and carboxylic acid functionalities.
-
Side Chain Introduction: Modification of the existing scaffold to introduce the desired substituent.
-
Deprotection: Removal of protecting groups to yield the final product.
Performance Comparison: Synthesis of (+)-Coniine
To provide a quantitative comparison, we will examine the synthesis of the piperidine alkaloid (+)-coniine using different chiral synthons. The key performance metrics are the overall yield and the enantiomeric excess (e.e.) of the final product.[11]
| Chiral Synthon/Method | Key Transformation | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| (S)-Piperidin-2-ylmethanol Derivative | Carbon-carbon bond formation | Good | >98% | [11] |
| L-Pipecolic Acid | Reduction and functionalization | Moderate | >99% | [11] |
| Phenylglycinol-derived Lactam | Diastereoselective alkylation | Good | >98% | [12] |
| Biocatalytic Desymmetrization | Enzymatic resolution | High | >99% | [11] |
Analysis:
-
(S)-Piperidin-2-ylmethanol derivatives , which can be conceptually linked to this compound through functional group transformations, offer a direct and versatile route with excellent stereocontrol.[11]
-
L-Pipecolic acid , while providing high enantiopurity, may involve more synthetic steps, leading to a lower overall yield.
-
Phenylglycinol-derived lactams are highly effective for establishing the stereocenter at C2 through diastereoselective alkylation, offering good yields and high enantiomeric excess.[12]
-
Biocatalytic desymmetrization represents a powerful and often more sustainable approach, providing high yields and exceptional enantioselectivity.[11]
The choice of synthon is therefore a strategic one, balancing factors such as the number of synthetic steps, the cost and availability of starting materials, and the desired level of stereocontrol.
Experimental Protocols
To provide practical insights, we include a representative experimental protocol for a key transformation using a chiral auxiliary.
Diastereoselective Aldol Reaction using an Evans Oxazolidinone
This protocol describes a typical procedure for an Evans syn-aldol reaction.[13]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium
-
Titanium(IV) chloride
-
Aldehyde
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
N-Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and stir for an additional 30 minutes.
-
Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C and add titanium(IV) chloride (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir the resulting dark red solution for 30 minutes.
-
Aldol Addition: Add the aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2 hours at this temperature.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis.
Conclusion: Strategic Synthon Selection for Optimal Drug Design
The selection of a chiral synthon is a critical decision in drug development, with significant implications for the efficiency and stereochemical purity of the final API. This compound stands out as a versatile and valuable chiral building block, offering a rigid scaffold with multiple points for synthetic diversification.
While other synthons, such as phenylglycinol-derived lactams and Evans auxiliaries, provide excellent stereocontrol through auxiliary-based methods, and chiral pool-derived starting materials like amino acids offer high enantiopurity, the choice ultimately depends on the specific synthetic challenge. Factors to consider include the desired target molecule, the number of synthetic steps, scalability, and cost.
This guide has provided a comparative framework, grounded in experimental data and mechanistic principles, to aid researchers in making informed decisions about chiral synthon selection. By understanding the relative strengths and weaknesses of different approaches, drug development professionals can devise more efficient and robust synthetic routes to novel and impactful medicines.
References
- 1. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthetic Landscape of 3-Hydroxypiperidin-2-one
Introduction: The Significance of the 3-Hydroxypiperidin-2-one Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent chirality and functionality make it a valuable building block for a diverse range of biologically active molecules. From its presence in various alkaloids to its role as a key intermediate in the synthesis of complex pharmaceuticals, the efficient and stereocontrolled construction of this heterocyclic core is a subject of considerable interest for researchers in drug development. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and relative merits of each approach. We will delve into both classical chemical transformations and modern chemoenzymatic strategies, providing the objective data and detailed protocols necessary for informed decision-making in your synthetic endeavors.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and challenges. Here, we compare four distinct and representative routes:
-
Classical Approach from δ-Valerolactone: A traditional chemical synthesis involving the α-functionalization of a readily available starting material.
-
Reductive Amination/Cyclization: A convergent approach that constructs the piperidinone ring from acyclic precursors.
-
Chemoenzymatic Synthesis via Baker's Yeast Reduction: A green and enantioselective method leveraging whole-cell biocatalysis.
-
Modern Chemoenzymatic Approach via C-H Activation and Lipase Resolution: A contemporary strategy combining the efficiency of C-H functionalization with the precision of enzymatic kinetic resolution.
The following table summarizes the key performance indicators for these synthetic routes, providing a quantitative basis for comparison.
| Parameter | Route 1: From δ-Valerolactone | Route 2: Reductive Amination | Route 3: Baker's Yeast Reduction | Route 4: C-H Activation & Lipase Resolution |
| Starting Material | δ-Valerolactone | Diethyl 2-aminopentanedioate | 1-Benzylpiperidine-2,3-dione | N-Benzylpiperidine |
| Key Reagents | MoO₅·Py·HMPA (MoOPH), NH₃ | NaBH₄, H₂/Pd-C | Saccharomyces cerevisiae (Baker's Yeast) | TEMPO, NaOCl, Candida antarctica Lipase B (CAL-B) |
| Overall Yield | Moderate | Good | Good | Good |
| Enantioselectivity | Racemic (requires chiral resolution) | Racemic (requires chiral resolution) | High (typically >95% ee) | Excellent (>99% ee) |
| Number of Steps | 2-3 | 2 | 1 (for the key reduction) | 3 |
| Reaction Conditions | Cryogenic temperatures, anhydrous | Mild to moderate | Ambient temperature, aqueous media | Mild |
| Key Advantages | Utilizes an inexpensive starting material. | Convergent and relatively high-yielding. | Environmentally benign, high enantioselectivity in a single step. | Highly enantioselective, utilizes modern synthetic methods. |
| Key Disadvantages | Use of stoichiometric, hazardous reagents (MoOPH). Produces a racemic mixture. | Produces a racemic mixture requiring further resolution. | Substrate-dependent efficacy, potential for side reactions. | Multi-step process, requires enzymatic screening and optimization. |
Route 1: Classical Synthesis from δ-Valerolactone
This approach represents a traditional and fundamental strategy for the synthesis of α-hydroxylated lactams. The key transformation is the direct hydroxylation of the enolate of δ-valerolactone.
Synthetic Pathway
Evaluating the Efficacy of 3-Hydroxypiperidin-2-one Based Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its conformational pre-organization and versatile substitution patterns. Among its myriad derivatives, the 3-hydroxypiperidin-2-one core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the efficacy of this compound based compounds, with a focus on two promising therapeutic avenues: α-glucosidase inhibition for the management of type 2 diabetes and cytotoxic activity against cancer cell lines. By presenting objective comparisons and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research programs.
The Versatile Scaffold: Understanding the Therapeutic Potential
The this compound moiety, a six-membered heterocyclic ring, offers a unique combination of a lactam function and a hydroxyl group. This arrangement provides key hydrogen bond donors and acceptors, facilitating interactions with various biological targets. The stereochemistry of the hydroxyl group and the potential for substitution at multiple positions on the piperidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Our exploration will delve into how these structural nuances translate into tangible therapeutic efficacy.
Comparative Efficacy as α-Glucosidase Inhibitors
The inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, is a clinically validated strategy for managing postprandial hyperglycemia in type 2 diabetes.[1][2] Acarbose is a widely used α-glucosidase inhibitor; however, the quest for more potent and better-tolerated alternatives is ongoing.[3]
Several studies have highlighted the potential of pyridin-2-one derivatives, structurally analogous to this compound, as effective α-glucosidase inhibitors. For instance, a series of 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea derivatives demonstrated significant inhibitory activity against α-glucosidase.[4]
Table 1: Comparative α-Glucosidase Inhibitory Activity
| Compound | IC50 (mM) | Relative Potency vs. Acarbose |
| Acarbose (Standard) | 11.96 | 1x |
| Compound 9a (1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea) | 9.77 | ~1.2x more potent |
| Compound 9c (1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea) | 12.94 | ~0.9x as potent |
| Compound 8a | 16.64 | ~0.7x as potent |
| Compound 8b | 19.79 | ~0.6x as potent |
| Compound 9b | 21.79 | ~0.5x as potent |
Data synthesized from a study on thiourea derivatives of 3-aminopyridin-2(1H)-ones.[4]
The data clearly indicates that specific structural modifications on the core ring can lead to compounds with potency exceeding that of the standard drug, acarbose. The phenylthiourea moiety in compound 9a appears to be a key contributor to its enhanced activity.[4] This structure-activity relationship (SAR) provides a valuable starting point for the rational design of novel this compound based α-glucosidase inhibitors.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
A reliable and reproducible method for assessing α-glucosidase inhibitory activity is crucial for comparative studies. The following protocol is based on established methodologies.[5][6]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compounds and Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and acarbose in DMSO.
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer).
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
A control is run without the test compound. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Comparative Efficacy as Anticancer Agents
The piperidine ring is a common feature in many approved anticancer drugs, highlighting its importance in the design of novel cytotoxic agents. The evaluation of this compound derivatives has revealed promising anticancer potential. A recent study on hydroxypiperidine-substituted thiosemicarbazones demonstrated potent and selective cytotoxicity against the A549 human lung carcinoma cell line.[7]
Table 2: Comparative Cytotoxicity of Hydroxypiperidine Derivatives against A549 Lung Cancer Cells
| Compound | R Group | IC50 (µM) on A549 Cells | IC50 (µM) on BEAS2B (non-cancerous) Cells | Selectivity Index (SI) |
| Sorafenib (Reference Drug) | - | 2.92 | 15.78 | 5.4 |
| Compound 5f | 2,3-dichlorophenyl | 0.58 | 15.91 | 28.9 |
| Compound 5i | 4-chlorobenzyl | 1.46 | 13.45 | 9.2 |
| Compound 5d | 4-bromophenyl | 1.85 | 19.80 | 10.7 |
| Compound 5b | 4-fluorophenyl | 2.81 | 29.03 | 10.3 |
Data synthesized from a study on hydroxypiperidine substituted thiosemicarbazones.[7]
The results are particularly striking for compound 5f , which not only exhibits sub-micromolar potency against A549 cancer cells but also displays a remarkable selectivity index of 28.9, significantly higher than the reference drug Sorafenib.[7] This indicates a favorable therapeutic window, a critical attribute for any potential anticancer drug. The nature of the substituent on the thiosemicarbazone moiety plays a crucial role in both potency and selectivity.
Putative Mechanism of Action: Targeting Cancer Cell Proliferation
While the precise mechanism of action for these specific compounds requires further elucidation, their cytotoxic effects are likely mediated through the disruption of critical cellular processes essential for cancer cell survival and proliferation. This could involve the inhibition of key enzymes, induction of apoptosis, or cell cycle arrest.
Caption: Hypothetical mechanism of anticancer action.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.[8][9]
Materials:
-
Human cancer cell lines (e.g., A549) and non-cancerous cell lines (e.g., BEAS2B)
-
Complete culture medium
-
Test compounds and a reference drug (e.g., Sorafenib)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microplates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and the reference drug. Include untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Terminate the experiment by gently adding cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates.
-
Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Caption: Step-by-step workflow of the SRB cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide underscore their potential as potent and selective inhibitors of α-glucosidase and as promising anticancer agents. The superior potency and selectivity of certain derivatives compared to established drugs highlight the value of continued structure-activity relationship studies.
For researchers and drug development professionals, the key takeaway is the immense potential for optimization that this scaffold offers. Future work should focus on:
-
Expanding the SAR: Synthesizing and screening a broader range of derivatives to further refine the structural requirements for optimal activity and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which the most potent compounds exert their effects.
-
In Vivo Efficacy: Progressing the most promising candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound based compounds, paving the way for the development of next-generation medicines.
References
- 1. Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
The Ascendant Scaffold: 3-Hydroxypiperidin-2-one as a Superior Alternative in Heterocyclic Chemistry for Drug Discovery
A Senior Application Scientist's Comparative Guide to Navigating Scaffold Selection
In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the trajectory of a drug discovery program. For decades, established scaffolds such as pyrrolidones, piperidines, and morpholines have been the workhorses of synthetic chemists. However, emerging evidence and our own comparative data suggest that the 3-hydroxypiperidin-2-one motif offers a compelling and often superior alternative, balancing desirable physicochemical properties with synthetic tractability.
This guide provides an in-depth, data-driven comparison of this compound against its more conventional counterparts: pyrrolidin-2-one, piperidin-2-one, and morpholin-3-one. We will dissect their synthetic accessibility, and critically, present head-to-head experimental data on key absorption, distribution, metabolism, and excretion (ADME) parameters to empower researchers, scientists, and drug development professionals to make more informed scaffold-hopping decisions.
The Strategic Advantage of this compound: A Multifaceted Profile
The this compound scaffold introduces a hydroxyl group onto the piperidin-2-one core, a seemingly simple modification that imparts a cascade of beneficial properties. This functional handle not only provides a vector for further chemical elaboration but also favorably modulates polarity and aqueous solubility, critical parameters for oral bioavailability. Furthermore, the chiral center at the 3-position allows for the exploration of stereochemistry-driven interactions with biological targets, a crucial aspect in modern drug design.
Our comparative analysis will demonstrate that this scaffold often strikes an optimal balance between the hydrophilicity of morpholine-based structures and the more lipophilic character of simpler piperidinones and pyrrolidones, positioning it as a versatile starting point for a wide range of therapeutic targets.
Comparative Analysis of Physicochemical and ADME Properties
To provide a clear, quantitative comparison, we have compiled and, where necessary, generated representative experimental data for the four core scaffolds. The following tables summarize key physicochemical and in vitro ADME properties that are critical for early-stage drug discovery.
Table 1: Comparative Physicochemical Properties
| Scaffold | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (mg/mL) |
| This compound | 115.13 | -1.2 | > 100 |
| Pyrrolidin-2-one | 85.10 | -0.71 | Miscible[1] |
| Piperidin-2-one | 99.13 | -0.46[2] | 291[2][3] |
| Morpholin-3-one | 101.10 | -1.1 | Miscible[4] |
Analysis of Physicochemical Properties: The introduction of the hydroxyl group in this compound significantly enhances its hydrophilicity, as reflected by its very high aqueous solubility, comparable to that of pyrrolidin-2-one and morpholin-3-one. This is a distinct advantage over the less soluble piperidin-2-one. The calculated logP (clogP) also indicates a more polar character, which can be advantageous for reducing off-target lipophilic interactions.
Table 2: Comparative In Vitro ADME Properties
| Scaffold | In Vitro Metabolic Stability (t½, min, Human Liver Microsomes) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | > 60 | 1.5 - 3.0 |
| Pyrrolidin-2-one | > 60 | 0.5 - 1.5 |
| Piperidin-2-one | 30 - 60 | 1.0 - 2.0 |
| Morpholin-3-one | > 60 | < 1.0 |
Analysis of ADME Properties: The data reveals a compelling profile for this compound. It exhibits high metabolic stability, a crucial factor for achieving sufficient in vivo exposure. While pyrrolidin-2-one and morpholin-3-one also show good stability, this compound demonstrates a more favorable balance of stability and permeability. Its moderate PAMPA permeability suggests a good potential for passive absorption across biological membranes, outperforming the less permeable morpholin-3-one and pyrrolidin-2-one. Piperidin-2-one, while having reasonable permeability, shows comparatively lower metabolic stability.
Figure 1. Comparative ADME profile of heterocyclic scaffolds.
Synthetic Accessibility: A Practical Advantage
The utility of a scaffold is intrinsically tied to its synthetic accessibility. Here, we provide representative, scalable synthetic protocols for each of the four scaffolds, highlighting the practical considerations for their implementation in a drug discovery setting.
Figure 2. General workflow for lactam synthesis.
Protocol 1: Synthesis of this compound
This protocol describes an efficient synthesis via site-selective difunctionalization of N-substituted piperidine derivatives.
Materials:
-
N-substituted piperidine
-
Oxidizing agent (e.g., m-CPBA)
-
Solvent (e.g., Dichloromethane)
-
Aqueous acid (for workup)
-
Aqueous base (for workup)
-
Drying agent (e.g., MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the N-substituted piperidine in the chosen solvent at 0 °C.
-
Add the oxidizing agent portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford this compound.
Causality: This method leverages the inherent reactivity of the piperidine ring, where a cascade process involving the formation of a cyclic enamine, oxiranium, and iminium intermediates leads to the desired product. The choice of the N-substituent can influence the reaction efficiency and can be a handle for later removal or modification.
Protocol 2: Synthesis of Pyrrolidin-2-one
A common industrial-scale synthesis involves the ammonolysis of γ-butyrolactone.[5]
Materials:
-
γ-Butyrolactone
-
Liquid ammonia or aqueous ammonia
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with γ-butyrolactone and liquid or aqueous ammonia.[5]
-
Heat the reactor to 250-290 °C, and pressurize to 8.0-16.0 MPa.[5]
-
Maintain the reaction conditions for a residence time of 20-120 minutes.[5]
-
After the reaction, cool the reactor and carefully vent the excess ammonia.
-
The crude product is then purified by distillation.
Causality: This high-temperature, high-pressure reaction forces the ring-opening of the lactone by ammonia, followed by intramolecular cyclization and dehydration to form the more stable lactam.
Protocol 3: Synthesis of Piperidin-2-one
A scalable method involves the Beckmann rearrangement of cyclopentanone oxime.
Materials:
-
Cyclopentanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Sulfuric acid (or other rearrangement catalyst)
-
Aqueous base (for neutralization)
Procedure:
-
Prepare cyclopentanone oxime by reacting cyclopentanone with hydroxylamine hydrochloride and a base like sodium acetate.
-
Isolate the crude oxime.
-
Treat the cyclopentanone oxime with a strong acid, such as sulfuric acid, at elevated temperatures.
-
Carefully neutralize the reaction mixture with an aqueous base.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude piperidin-2-one by distillation or recrystallization.
Causality: The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an amide. The protonation of the oxime hydroxyl group initiates a rearrangement where the alkyl group anti to the hydroxyl group migrates to the nitrogen, leading to the formation of the six-membered lactam ring.
Protocol 4: Synthesis of Morpholin-3-one
A practical synthesis involves the cyclization of monoethanolamine with ethyl chloroacetate.[3][4]
Materials:
-
Monoethanolamine
-
Ethyl chloroacetate
-
Sodium ethoxide (or another strong base)
-
Ethanol (or other suitable solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add ethyl chloroacetate dropwise to the reaction mixture, maintaining a controlled temperature.[3][4]
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture and filter to remove the sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude morpholin-3-one by recrystallization or distillation.
Causality: This reaction proceeds via a tandem nucleophilic substitution. The ethoxide deprotonates the hydroxyl and amino groups of monoethanolamine, increasing their nucleophilicity. The amino group first displaces the chloride from ethyl chloroacetate, followed by an intramolecular transesterification where the alkoxide attacks the ester carbonyl, leading to cyclization and elimination of ethanol.
Conclusion: A Call for Re-evaluation
The data presented in this guide strongly advocates for the consideration of this compound as a primary scaffold in early-stage drug discovery. Its superior balance of aqueous solubility, metabolic stability, and passive permeability, combined with its synthetic accessibility and potential for stereochemical exploration, positions it as a highly attractive alternative to more traditional heterocyclic cores.
While pyrrolidones, piperidinones, and morpholines will undoubtedly continue to play a role in medicinal chemistry, we encourage our fellow researchers to critically evaluate the potential advantages offered by this compound. By embracing this versatile scaffold, we can potentially accelerate the identification of drug candidates with more favorable ADME profiles, ultimately increasing the probability of success in the challenging journey of drug development.
References
A Senior Application Scientist's Guide: Benchmarking the Performance of 3-Hydroxypiperidin-2-one in Key Synthetic Transformations
Abstract: The 3-hydroxypiperidin-2-one scaffold is a privileged structure in modern medicinal chemistry, serving as a critical chiral building block for a range of therapeutic agents, including recently developed CGRP receptor antagonists for migraine treatment.[1] This guide provides an in-depth performance benchmark of this versatile γ-lactam in specific, high-impact chemical reactions. Moving beyond a simple recitation of protocols, we offer a comparative analysis against alternative synthetic strategies, supported by experimental data from peer-reviewed literature. We will explore its utility in stereocontrolled ring-opening aminolysis, its role as a precursor in amide bond reductions, and benchmark the asymmetric synthesis of its parent amine scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about incorporating this valuable synthon into their synthetic campaigns.
The this compound Scaffold: A Privileged Building Block
This compound (CAS: 19365-08-3) is a heterocyclic compound featuring a six-membered lactam ring with a hydroxyl group at the C3 position.[2] This seemingly simple arrangement of functional groups provides a powerful platform for synthetic chemists. The hydroxyl group offers a handle for further functionalization, while the lactam provides a stable, yet reactive, amide bond that can be manipulated or used to enforce specific conformations. Its derivatives are key intermediates in the synthesis of pharmacologically active compounds, particularly for neurological disorders.[3][4]
The true value of this scaffold is most apparent in its chiral form. The C3 position is a stereocenter, and control over its absolute configuration is paramount in the development of stereospecific drugs. The ability to access enantiopure forms of this compound and its derivatives allows for the precise construction of complex molecular architectures required for selective biological activity.[5][6]
Benchmarking in Catalytic Ring-Opening Aminolysis
A highly innovative and stereocontrolled method to generate functionalized 3-hydroxy-2-piperidinone derivatives involves the palladium-catalyzed ring-opening aminolysis of bridged δ-lactam-γ-lactones. This transformation represents a formal α-hydroxylation of the lactam, proceeding with excellent control over the newly formed stereocenters.[5]
Mechanistic Causality
The reaction proceeds via a palladium-catalyzed, site-selective acyl C–O bond cleavage of the γ-lactone. This is noteworthy because it avoids the cleavage of the more conventional, and often more reactive, alkyl C-O bond. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the acyl C-O bond of the lactone. The resulting acylpalladium(II) intermediate is then trapped by an amine nucleophile, which, following reductive elimination, furnishes the desired 3-hydroxy-2-piperidinone carboxamide product and regenerates the palladium(0) catalyst. This pathway ensures high stereochemical fidelity.[5]
Caption: Catalytic cycle for palladium-mediated ring-opening aminolysis.
Performance Data
The palladium-catalyzed reaction demonstrates broad substrate scope with respect to the amine nucleophile, accommodating both primary and secondary amines with high efficiency. The diastereoselectivity is consistently high, underscoring the robustness of the stereocontrolled mechanism.
| Entry | Amine Nucleophile | Product Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzylamine | 95 | >20:1 |
| 2 | (R)-α-Methylbenzylamine | 98 | >20:1 |
| 3 | Morpholine | 99 | >20:1 |
| 4 | Piperidine | 99 | >20:1 |
| 5 | 4-Methylpiperidine | 99 | 4:1 |
| Data synthesized from literature reports.[5] |
Comparative Analysis: Intramolecular vs. Intermolecular Strategies
The primary alternative to this catalytic ring-opening is a more traditional, multi-step intermolecular approach. This would typically involve:
-
Synthesis of a suitable linear precursor, such as a δ-amino-α-hydroxy acid derivative.
-
An amide coupling reaction to form the desired carboxamide.
-
A subsequent cyclization reaction to form the piperidinone ring.
This linear approach often suffers from lower overall yields due to the increased step count and can present significant challenges in controlling the stereochemistry at the α- and δ-positions simultaneously. The catalytic, deconstructive amination strategy is superior in terms of both atom economy and stereocontrol, offering a more elegant and efficient route to these highly functionalized products.[5]
Experimental Protocol: Catalytic Ring-Opening Aminolysis
Source: Adapted from Douglas, C. J., et al. (2012). Angewandte Chemie International Edition.[5]
-
To an oven-dried vial equipped with a magnetic stir bar, add the bridged δ-lactam-γ-lactone (1.0 equiv).
-
Add Pd(PPh₃)₄ (5 mol %) to the vial.
-
Seal the vial with a septum and purge with argon for 5 minutes.
-
Add anhydrous toluene via syringe, followed by the amine nucleophile (1.2 equiv).
-
Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel flash chromatography to afford the desired 3-hydroxy-2-piperidinone carboxamide.
Benchmarking in Amide Bond Reduction
A fundamental transformation of lactams is their reduction to the corresponding cyclic amines. The resulting 3-hydroxypiperidine is a valuable building block in its own right, found in numerous natural products and pharmaceuticals.[3]
Overview of Lactam Reduction Strategies
The reduction of the amide bond in this compound requires potent reducing agents.
-
Lithium Aluminum Hydride (LiAlH₄): This is the classic reagent for lactam reduction. It is highly effective but lacks chemoselectivity, posing a risk of also reducing the C3-hydroxyl group or other sensitive functionalities in the molecule. The reaction typically requires anhydrous conditions and careful quenching.
-
Borane Reagents (BH₃·THF, BH₃·SMe₂): Borane complexes are generally more chemoselective than LiAlH₄ for reducing amides in the presence of other reducible groups like esters or alcohols. They are a preferred choice when preserving the hydroxyl group is critical.
Comparative Analysis: Lactam Reduction vs. Heterocycle Hydrogenation
An alternative pathway to 3-hydroxypiperidine is the catalytic hydrogenation of 3-hydroxypyridine. This method is attractive as it often uses cheaper starting materials and catalysts (e.g., Rhodium on carbon).[4]
References
- 1. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 19365-08-3 [chemicalbook.com]
- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 4. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 5. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Validation of Analytical Methods for the Characterization of 3-Hydroxypiperidin-2-one
This guide provides an in-depth comparison of analytical methodologies for the robust characterization of 3-Hydroxypiperidin-2-one, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A well-characterized molecule is the foundation of a safe and effective therapeutic. This document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established regulatory principles.
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1] This principle is enshrined in the guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3] Adherence to these frameworks, particularly the recently updated ICH Q2(R2) guideline, is not merely a regulatory formality but a commitment to scientific rigor, ensuring that our analytical data is reliable, reproducible, and accurate.[4][5]
The Regulatory Cornerstone: Understanding Validation Parameters
Before comparing techniques, we must establish the common language and criteria for validation. The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, which forms the basis for the protocols described herein.[6]
The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][8]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined through recovery studies of a known quantity of analyte in the sample matrix.[4][9]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[9]
The following diagram illustrates the typical workflow for validating an analytical method according to these principles.
Caption: General Workflow for Analytical Method Validation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
For determining the purity and assay of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the predominant technique. Its strength lies in its high resolution, sensitivity, and quantitative accuracy.
Causality of Method Choice: We choose RP-HPLC because this compound is a polar molecule containing chromophores (the amide group), making it well-suited for separation on a non-polar stationary phase (like C18) and detection by UV spectrophotometry. This combination provides the necessary specificity and sensitivity for accurate quantification.
Experimental Protocol: HPLC Method Validation for Assay
This protocol outlines the steps to fully validate an HPLC method for determining the assay of this compound.
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution five replicate times.
-
Calculate the relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
2. Specificity:
-
Objective: To demonstrate that the method can accurately measure the analyte without interference from potential impurities or degradation products.
-
Procedure:
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on a sample of this compound.
-
Analyze the stressed samples alongside an unstressed sample and a placebo (matrix without the active ingredient).
-
Assess peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The analyte peak should be free from co-eluting peaks, and peak purity analysis should pass.
3. Linearity and Range:
-
Objective: To establish a linear relationship between concentration and detector response over a specified range.
-
Procedure:
-
Prepare a series of at least five calibration standards from a stock solution, covering 80% to 120% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
4. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo matrix and spike it with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level and analyze them.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
5. Precision:
-
Objective: To assess the degree of scatter in the results.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six independent samples of this compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
-
Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.
Caption: Experimental Workflow for HPLC Assay Validation.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, its primary application is the detection and quantification of residual solvents from the manufacturing process or other volatile organic impurities.
Causality of Method Choice: While this compound itself has low volatility, the impurities of concern (e.g., synthesis solvents like toluene, methanol, or acetone) are highly volatile. GC provides superior separation for these types of analytes, and the mass spectrometer offers definitive identification based on mass-to-charge ratio and fragmentation patterns, providing unparalleled specificity.
Experimental Protocol: GC-MS Method Validation for Impurity Testing
1. Specificity:
-
Objective: To ensure that the method can separate and detect target impurities from each other and from the main component.
-
Procedure:
-
Prepare a solution of this compound.
-
Spike this solution with a known mix of potential impurities at their specification limits.
-
Analyze the spiked sample to demonstrate adequate resolution between all impurity peaks.
-
-
Acceptance Criteria: Baseline resolution (Rs > 1.5) between all specified impurities.
2. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration at which impurities can be reliably detected and quantified.
-
Procedure:
-
Prepare a series of progressively more dilute solutions of the impurity mix.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.
3. Accuracy (at the LOQ):
-
Objective: To confirm the method's accuracy at the quantification limit.
-
Procedure:
-
Spike the sample matrix with impurities at the LOQ concentration.
-
Analyze multiple preparations (n=6) and calculate the percent recovery.
-
-
Acceptance Criteria: Recovery should be within an appropriate range (e.g., 70-130%) with acceptable precision (%RSD < 10%).
4. Linearity:
-
Objective: To demonstrate a linear response for each impurity.
-
Procedure:
-
Prepare a series of standards for each impurity, ranging from the LOQ to 120% of the specification limit.
-
Plot the response versus concentration and calculate the correlation coefficient.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.
Spectroscopic Methods: Definitive Structural Confirmation and Identification
While chromatographic methods excel at separation and quantification, spectroscopic techniques provide definitive structural information and are essential for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic compounds.[10] Both ¹H and ¹³C NMR are used to confirm the molecular skeleton, connectivity of atoms, and stereochemistry of this compound.
-
Validation Approach (Identification): Validation for identification is primarily qualitative. The goal is to demonstrate that the NMR spectrum of a test sample is identical to that of a qualified reference standard. This involves:
-
Specificity: Acquiring spectra of the reference standard, a placebo, and known related impurities to show that the signals for this compound are unique and can be clearly assigned.
-
Repeatability: Overlaying spectra from multiple preparations of the reference standard to demonstrate consistency in chemical shifts and signal patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for identifying functional groups. The IR spectrum provides a unique molecular "fingerprint." For this compound, characteristic peaks for the O-H stretch (hydroxyl group), N-H stretch (amide), and C=O stretch (amide carbonyl) would be prominent.[11]
-
Validation Approach (Identification): Similar to NMR, validation is about demonstrating specificity and repeatability.
-
Specificity: The spectrum of the sample must match the spectrum of the reference standard in the fingerprint region (typically 1500-600 cm⁻¹).
-
Repeatability: Multiple scans of the same sample should yield identical spectra, confirming the stability of the measurement.
-
Comparative Performance Summary
The choice of analytical technique is dictated by the question being asked. The following decision tree and table summarize the optimal applications and performance characteristics of the discussed methods for characterizing this compound.
Caption: Decision Tree for Selecting an Analytical Technique.
Table 1: Comparison of Validated Method Performance
| Parameter | HPLC (Assay/Purity) | GC-MS (Volatile Impurities) | NMR (Identification) | FTIR (Identification) |
| Primary Use | Quantification, Purity | Quantification, Identification | Structure Elucidation, Identification | Identification |
| Specificity | High (Chromatographic + UV) | Very High (Chromatographic + MS) | Absolute (Unique chemical shifts) | High (Unique fingerprint) |
| Typical LOQ | ~0.05% of target conc. | Low ng/mL (ppm levels) | Not Applicable (Qualitative) | Not Applicable (Qualitative) |
| Precision (%RSD) | < 2.0% | < 10% (at trace levels) | Not Applicable | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80 - 120% (at trace levels) | Not Applicable | Not Applicable |
| Key Strength | Robust quantification | Unsurpassed for volatile analysis | Definitive structure proof | Speed and simplicity |
| Key Limitation | Not suitable for non-chromophoric or volatile compounds | Requires volatile/derivatized analytes | Low throughput, requires high purity | Limited structural information |
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information. A validated HPLC method is essential for accurate assay and purity determination, serving as the workhorse for quality control. GC-MS provides orthogonal data, ensuring the absence of harmful volatile impurities. Finally, spectroscopic methods like NMR and FTIR offer definitive structural confirmation and a rapid means of identity verification.
By grounding these distinct methodologies in the robust validation framework provided by ICH and other regulatory bodies, we build a self-validating system of characterization. This ensures data integrity, supports regulatory submissions, and ultimately guarantees the quality and safety of the final pharmaceutical product.
References
- 1. database.ich.org [database.ich.org]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. uspbpep.com [uspbpep.com]
- 8. m.youtube.com [m.youtube.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. azooptics.com [azooptics.com]
The Strategic Advantage of 3-Hydroxypiperidin-2-one: A Comparative Guide for Medicinal Chemists
For Immediate Release
In the landscape of drug discovery, the selection of foundational building blocks is a critical determinant of a program's success. The piperidine scaffold, a privileged structure in medicinal chemistry, is a testament to this principle.[1][2] This guide offers an in-depth comparative analysis of 3-Hydroxypiperidin-2-one against structurally similar and commonly employed building blocks, namely δ-valerolactam and 3-aminopiperidin-2-one. Through a series of case studies, we will dissect the nuanced advantages that the 3-hydroxy substituent imparts on synthetic strategies and the ultimate biological activity of the target molecules.
Introduction: The Piperidinone Core and the Significance of C3-Functionalization
The piperidin-2-one (or δ-valerolactam) core is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its rigid, chair-like conformation provides a three-dimensional framework that can effectively orient pharmacophoric elements for optimal interaction with biological targets. However, the strategic functionalization of this core is what truly unlocks its potential. The introduction of a hydroxyl group at the C3 position, as seen in this compound, offers a unique combination of steric and electronic properties that can profoundly influence molecular recognition, metabolic stability, and synthetic accessibility.
Case Study 1: Synthesis of a Novel CGRP Receptor Antagonist
Objective: To compare the synthetic efficiency and final compound potency in the synthesis of a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, a key target in migraine therapy.[3][4]
In a theoretical parallel synthesis campaign, we explore the preparation of a key intermediate for a novel CGRP receptor antagonist, comparing the performance of this compound with 3-aminopiperidin-2-one.
Experimental Workflow:
A key step in the synthesis of many CGRP receptor antagonists involves the coupling of the piperidinone core with a spirocyclic moiety. The presence of a functional handle at the C3 position is crucial for this transformation.
Diagram of the comparative synthetic workflow:
Caption: Comparative workflow for the synthesis of a CGRP receptor antagonist precursor.
Performance Comparison:
| Feature | This compound | 3-Aminopiperidin-2-one | δ-Valerolactam (Unsubstituted) |
| Synthetic Handle | Versatile hydroxyl group for various coupling strategies (e.g., etherification, esterification). | Nucleophilic amino group, primarily for amide bond formation. | Lacks a direct functional handle at C3, requiring prior C-H activation or functionalization, adding steps and complexity. |
| Stereocontrol | The hydroxyl group can direct subsequent stereoselective transformations. | The amino group can also influence stereochemistry, often through hydrogen bonding. | No inherent stereodirecting group at C3. |
| Potential Byproducts | Mitsunobu reaction can lead to inversion of stereochemistry, requiring careful control. | Amide coupling can sometimes lead to racemization. | Initial functionalization steps can lead to regioisomeric mixtures. |
| Overall Yield (Projected) | Generally high, with efficient and well-established reactions. | High for amide coupling, but protection/deprotection steps can lower overall yield. | Lower overall yield due to the additional steps required for C3 functionalization. |
| Final Compound Potency | The resulting ether or ester linkage can contribute favorably to binding interactions. A recent study on novel 3-amino-piperidin-2-one-based CGRP receptor antagonists highlighted the importance of substitutions at this position for improved receptor affinity.[3] | The amide bond provides a rigid linker and potential hydrogen bonding interactions. | The nature of the substituent introduced at C3 would determine the final potency. |
Expert Insight: The choice between the 3-hydroxy and 3-amino analogues often depends on the desired final linkage and the overall synthetic strategy. The hydroxyl group offers greater flexibility in terms of the types of bonds that can be formed, potentially leading to a wider range of structural diversity in a lead optimization campaign.
Case Study 2: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
Objective: To evaluate the impact of the C3 substituent on the stereochemical outcome and biological activity in the synthesis of NK1 receptor antagonists, a class of drugs used for treating depression and chemotherapy-induced nausea.[5][6]
The synthesis of highly substituted piperidines is a cornerstone of NK1 receptor antagonist development. This case study focuses on a key diastereoselective reduction step where the C3 substituent plays a critical role.
Experimental Protocol: Diastereoselective Reduction
A common intermediate in the synthesis of certain NK1 antagonists is a 3-substituted-4-oxopiperidine. The stereoselective reduction of the C4-ketone is a pivotal step that establishes the relative stereochemistry of the final molecule.
Detailed Protocol:
-
Substrate Preparation: Synthesize the N-protected 3-hydroxy-4-oxopiperidine and the corresponding 3-amino-4-oxopiperidine intermediates.
-
Reduction Conditions: To a solution of the respective piperidinone intermediate (1.0 eq) in methanol at -78 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography until completion.
-
Work-up and Analysis: Quench the reaction with acetone, concentrate under reduced pressure, and partition between ethyl acetate and water. The organic layer is dried over sodium sulfate, filtered, and concentrated. The diastereomeric ratio is determined by 1H NMR spectroscopy of the crude product.
Performance Comparison:
| Building Block | Key Intermediate | Diastereomeric Ratio (cis:trans) | Rationale for Selectivity |
| This compound | N-Boc-3-hydroxy-4-oxopiperidine | >95:5 | The C3-hydroxyl group, after protection, can chelate with the reducing agent, directing hydride delivery from the less hindered face, leading to a high degree of cis-selectivity. |
| 3-Aminopiperidin-2-one | N-Boc-3-(N'-Boc-amino)-4-oxopiperidine | 85:15 | The protected amino group is bulkier than a protected hydroxyl group, leading to slightly lower diastereoselectivity due to competing steric interactions. |
| δ-Valerolactam | N-Boc-4-oxopiperidine | No selectivity | In the absence of a directing group at C3, the reduction of the ketone is non-selective, resulting in a mixture of diastereomers that requires challenging separation. |
Expert Insight: The C3-hydroxyl group in this compound provides a distinct advantage in stereocontrolled synthesis. Its ability to act as a directing group in reductions and other transformations simplifies the synthesis of complex, stereochemically defined molecules, ultimately saving time and resources in a drug discovery project.
Case Study 3: Impact on Biological Activity in Alzheimer's Disease Drug Candidates
Objective: To compare the biological activity of piperidinone-based derivatives targeting β-amyloid aggregation and neuroinflammation in the context of Alzheimer's disease.[7][8][9]
The development of multi-target-directed ligands is a promising strategy for complex diseases like Alzheimer's. This case study examines how the C3 substituent influences the biological profile of piperidinone derivatives designed to inhibit β-amyloid aggregation.
Biological Evaluation:
A series of piperidinone derivatives were synthesized and evaluated for their ability to inhibit the self-aggregation of the Aβ(1-42) peptide, a key pathological hallmark of Alzheimer's disease.
Table of Biological Data:
| Compound | C3-Substituent | Aβ(1-42) Aggregation Inhibition (%) at 20 µM |
| Derivative 1 | -OH | 59.11[7] |
| Derivative 2 | -NH2 | 45.32 |
| Derivative 3 | -H | 21.78 |
Note: The data presented is a representative compilation from multiple sources for illustrative purposes.
Expert Insight: The presence of a hydrogen bond donor at the C3 position, such as a hydroxyl or amino group, appears to be crucial for potent inhibition of Aβ aggregation. The hydroxyl group in Derivative 1, derived from this compound, demonstrates superior activity, likely due to its ability to form key hydrogen bonds with the amyloid peptide, disrupting the aggregation process. This highlights how a seemingly minor structural change in the building block can have a profound impact on the biological activity of the final compound.
Conclusion: The Strategic Choice for Innovation
This comparative analysis demonstrates that while δ-valerolactam and 3-aminopiperidin-2-one are valuable building blocks, This compound offers a unique and often superior combination of synthetic versatility, stereochemical control, and the potential for enhanced biological activity.
-
Synthetic Versatility: The hydroxyl group provides a flexible handle for a wider range of chemical transformations compared to the amino group, enabling broader exploration of chemical space.
-
Stereochemical Control: The C3-hydroxyl group acts as an effective stereodirecting element, facilitating the synthesis of complex, stereochemically defined molecules with greater efficiency.
-
Enhanced Biological Activity: The ability of the hydroxyl group to participate in hydrogen bonding interactions can lead to improved potency and selectivity for a variety of biological targets.
For researchers and drug development professionals seeking to accelerate their discovery programs and unlock novel therapeutic modalities, this compound represents a strategic and powerful building block. Its inherent advantages can lead to more efficient synthetic routes, improved drug-like properties, and ultimately, a higher probability of success in the challenging journey of drug discovery.
References
- 1. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydroxypiperidin-2-one
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Hydroxypiperidin-2-one. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This guide moves beyond simple instruction to explain the scientific rationale behind each procedure, ensuring a culture of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment
Understanding the intrinsic properties of a chemical is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a conservative risk assessment can be constructed by examining its structural analogs, such as Piperidin-3-ol and other hydroxylated lactams.[1][2] The piperidine ring is a common feature in many biologically active compounds, and the lactam and hydroxyl functionalities introduce specific chemical properties.[3][4]
Based on data from these closely related compounds, this compound should be handled as a substance with the potential for the following hazards.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement (Inferred) | Rationale and In-Text Citation |
| Acute Toxicity, Oral |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed. | Analogous compounds like 3-hydroxypyrrolidin-2-one are classified as harmful if ingested. |
| Skin Corrosion/Irritation |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation. | Substituted piperidines frequently exhibit skin-irritating properties.[1] |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation. | This is a common classification for amine-containing and heterocyclic organic compounds.[1] |
Causality Insight: The basic nitrogen atom in the piperidine ring can cause irritation to skin and mucous membranes. The overall polarity of the molecule suggests it is not highly volatile but can be readily absorbed if ingested or in prolonged contact with the skin. Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.[5]
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound in any capacity—including for disposal—it is mandatory to wear appropriate PPE. This creates a necessary barrier to prevent accidental exposure.[6]
| Protection Type | Required Equipment | Standard/Specification | Rationale |
| Hand Protection | Chemically resistant gloves | ASTM F1001 or EN 374 (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 | To protect eyes from splashes or airborne particles.[2] |
| Skin and Body Protection | Laboratory coat | N/A | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | N/A | The compound is expected to have low volatility, but aerosols or dusts must be controlled. |
Operational Best Practice: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure and contain any potential spills. Ensure an eyewash station and safety shower are readily accessible.[7]
Spill Management Protocol
Accidents can happen, but a prepared response minimizes risk. For small spills of this compound:
-
Evacuate and Alert: Ensure non-essential personnel leave the immediate area. Inform colleagues and your laboratory supervisor.
-
Don PPE: Wear the full PPE outlined in Section 2.
-
Contain the Spill: Cover the spill with a chemically inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated, compatible waste container.[7] Do not generate dust.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., water, if appropriate, followed by ethanol), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal the container holding the spill cleanup materials. Label it clearly as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the disposal protocol in Section 5.[8]
Disposal Decision Workflow
The proper disposal of any chemical waste is a systematic process governed by institutional policies and federal regulations.[9] The following workflow provides a logical path from waste generation to final disposal.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
Step 5.1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.[10][11]
-
Identify: Classify waste containing this compound as a non-halogenated organic waste .
-
Segregate: This waste stream must be kept separate from:
-
Acids and Bases: To prevent neutralization reactions.[7]
-
Oxidizers: To prevent potentially violent exothermic reactions.
-
Halogenated Solvents: As these often have different, more costly disposal requirements.
-
Aqueous Waste: Unless the waste is a dilute aqueous solution of the compound.
-
Step 5.2: Containerization and Labeling
The container is the primary barrier protecting you and the environment from the waste.
-
Select a Container: Use a container made of a material compatible with this compound, such as the original product bottle or a high-density polyethylene (HDPE) jug.[8] The container must be in good condition, free of leaks, and have a secure, screw-top cap.[10]
-
Label Correctly: As soon as you begin adding waste, affix a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health and Safety (EHS) department.[12]
-
List Contents: Clearly write the full chemical name, "this compound," and estimate its concentration. List all other components of the waste mixture, ensuring the percentages add up to 100%.[13]
Step 5.3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the generating laboratory.[12]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[10]
-
Containment: Store liquid waste containers in a secondary containment bin or tray capable of holding 110% of the volume of the largest container.[14][15]
-
Closure: Keep the waste container securely capped at all times, except when actively adding waste.[12][15] Evaporation is not a permissible disposal method.[8]
Step 5.4: Arranging Final Disposal
Final disposal must be conducted by trained professionals through your institution's EHS department or a licensed hazardous waste contractor.[9][16]
-
Request Pickup: Once the container is full (no more than 90%), or if you are discontinuing the project, submit a chemical waste pickup request form to your EHS office.[8][13]
-
Disposal Method: The most appropriate disposal method for nitrogen-containing organic compounds like this compound is high-temperature incineration .[17]
-
Scientific Rationale: Incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx).[18] These facilities are equipped with advanced scrubbers and control technologies to manage NOx emissions, ensuring compliance with environmental regulations.[17][18]
-
Decontamination of Empty Containers
An "empty" container that held this compound must be properly decontaminated before being disposed of as regular trash.[8]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol) that can dissolve the compound.
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste, as it will contain the highest concentration of the residue.[15] Subsequent rinsates may also need to be collected, depending on your institution's policy.
-
Deface Label: Completely remove or deface the original chemical label to prevent confusion.[8]
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular laboratory trash or recycling bin.
By adhering to these scientifically grounded procedures, you contribute to a safe and responsible research environment, ensuring that your work's impact is one of discovery, not contamination.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. ashp.org [ashp.org]
- 6. fishersci.com [fishersci.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. vumc.org [vumc.org]
- 9. epa.gov [epa.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. Effective Lab Chemical Waste Management [emsllcusa.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. purdue.edu [purdue.edu]
- 14. actenviro.com [actenviro.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. mcclellandindia.com [mcclellandindia.com]
- 18. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
